4a,8a-Dihydronaphthalene
Description
Historical Context of Dihydronaphthalene Derivatives
The study of dihydronaphthalene derivatives has a long and storied history, dating back to the early explorations of aromatic compounds and their partially saturated analogues. hathitrust.orgacs.orgacs.org These investigations were crucial in developing a deeper understanding of aromaticity, conjugation, and the reactivity of cyclic systems. Early work often focused on the synthesis and characterization of various isomers of dihydronaphthalene, laying the groundwork for more complex studies. nih.gov Over the years, the development of new synthetic methodologies and analytical techniques has allowed for the isolation and study of less stable isomers, including 4a,8a-dihydronaphthalene. chemsrc.comchemspider.com The historical development of fluorinating agents, for instance, has enabled the synthesis of specific dihydronaphthalene derivatives with unique properties. beilstein-journals.org The synthesis of various dihydronaphthalene derivatives continues to be an active area of research, with new methods being developed to create these structures for various applications. researchgate.netresearchgate.netbeilstein-journals.org
Significance of this compound as a Synthetic Intermediate
The significance of this compound in organic synthesis lies primarily in its role as a key intermediate in the synthesis of other important molecules. nih.govechemi.com One of the most notable applications is its use in the synthesis of bullvalene (B92710), a fluxional molecule famous for its rapidly rearranging structure. thieme-connect.dewhiterose.ac.ukrsc.orgslideshare.net The photoisomerization of this compound provides an efficient route to bullvalene. whiterose.ac.ukrsc.org This transformation highlights the utility of this compound as a precursor to complex, cage-like structures. Furthermore, derivatives of this compound, such as this compound-1,4-dione, are also valuable intermediates in their own right, offering a scaffold for the construction of various other organic molecules. nih.gov The ability of cis-4a,8a-dihydronaphthalene to participate in hydrogenation reactions further underscores its versatility as a synthetic tool. acs.org
Fundamental Concepts of Valence Tautomerism and Fluxionality in Relation to this compound
This compound is intrinsically linked to the fundamental concepts of valence tautomerism and fluxionality. Valence tautomers are isomers that can interconvert through the reorganization of bonding electrons, resulting in a rapid change in molecular structure. thieme-connect.de This phenomenon is often observed in molecules that can undergo pericyclic reactions with low activation barriers.
The connection between this compound and these concepts is most evident in its relationship with bullvalene. thieme-connect.deslideshare.net Bullvalene is a classic example of a fluxional molecule, meaning its atoms are in a constant state of rearrangement, leading to a dynamic equilibrium of over 1.2 million possible valence tautomers at room temperature. thieme-connect.de The synthesis of bullvalene from this compound is a practical demonstration of how a relatively simple bicyclic system can be transformed into a molecule with extraordinary dynamic properties. whiterose.ac.ukrsc.org This relationship has been crucial for studying the principles of valence tautomerism and understanding the behavior of shapeshifting molecules. thieme-connect.dewhiterose.ac.uk
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀ |
| Molar Mass | 130.19 g/mol nih.gov |
| CAS Number | 17344-74-0 echemi.com |
| IUPAC Name | This compound nih.gov |
| Synonyms | cis-4a,8a-dihydronaphthalene, trans-4a,8a-dihydronaphthalene nih.gov |
Table 2: Selected Research Findings on this compound Derivatives
| Derivative | Research Focus | Key Finding | Reference |
| methyl cis-4a,8a-dihydronaphthalene-4a,8a-dicarboxylate | Synthesis of bullvalenes | Can be transformed into dimethyl bullvalenedicarboxylate via photolysis. | thieme-connect.de |
| This compound-1,4-dione | Synthetic Intermediate | A versatile precursor for further chemical transformations. | nih.gov |
| cis-4a,8a-dihydronaphthalene | Hydrogenation Reactions | Capable of acting as a hydrogenating agent. | acs.org |
Structure
3D Structure
Properties
CAS No. |
17344-74-0 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
4a,8a-dihydronaphthalene |
InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-10H |
InChI Key |
VWKKDGVKAXUQEB-UHFFFAOYSA-N |
SMILES |
C1=CC2C=CC=CC2C=C1 |
Canonical SMILES |
C1=CC2C=CC=CC2C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4a,8a Dihydronaphthalene and Its Derivatives
Chemoenzymatic Synthesis
Chemoenzymatic approaches combine the selectivity of biological catalysts with the practicality of chemical reactions, offering efficient pathways to complex chiral molecules under mild conditions. nih.gov This strategy has proven particularly effective for the synthesis of dihydronaphthalene derivatives.
Enzymatic Formation of Arene Oxides Precursors
The initial and crucial step in the chemoenzymatic synthesis of dihydronaphthalene derivatives from naphthalene (B1677914) is the enzymatic breaking of aromaticity to form an arene oxide intermediate. nih.govacs.org Heme-dependent enzymes, such as cytochrome P450 monooxygenases and fungal peroxygenases, catalyze the epoxidation of aromatic compounds. acs.orgtudelft.nl These enzymes are known to proceed through a short-lived arene oxide intermediate which is prone to rearrangement. acs.orgcuny.edu
Specifically, recombinant peroxygenase from Agrocybe aegerita (rAaeUPO), particularly an evolved variant named PaDa-I, has been successfully used to catalyze the epoxidation of naphthalene. nih.govacs.org This enzymatic reaction converts the stable aromatic naphthalene into the highly reactive naphthalene-1,2-oxide. tudelft.nlcuny.edu This biocatalytic epoxidation is a key advantage, as it avoids the often tedious and multi-step chemical protocols traditionally required to produce arene oxides. acs.orgbohrium.com Studies using cytochrome P-450c have shown that the enzymatic epoxidation of naphthalene is stereoselective, predominantly forming the (+)-(1R,2S)-enantiomer of the arene oxide. bohrium.com
Nucleophilic Ring-Opening Reactions
The reactive naphthalene oxide intermediate generated enzymatically can be trapped in situ by various nucleophiles. nih.govacs.org This nucleophilic ring-opening of the epoxide ring leads to the formation of trans-disubstituted dihydronaphthalene derivatives. acs.orgtudelft.nl This chemoenzymatic cascade, involving enzymatic epoxidation followed by a chemical nucleophilic attack, provides a direct route to valuable chiral synthons. nih.govsemanticscholar.org
The efficiency of this step is influenced by reaction parameters. For instance, in the reaction of naphthalene oxide with sodium azide (B81097) as the nucleophile, increasing the nucleophile concentration significantly improves the yield of the desired trans-azido alcohol product over the undesired rearranged phenol (B47542) (1-naphthol). nih.govacs.org
Table 1: Influence of Nucleophile Concentration on Product Ratio
| Entry | Nucleophile (NaN₃) Concentration (mM) | Ratio of Addition Product to Rearrangement Product |
|---|---|---|
| 1 | 50 | 0.8 : 1 |
| 2 | 100 | 1.6 : 1 |
| 3 | 200 | 3.5 : 1 |
| 4 | 400 | 7.0 : 1 |
Data sourced from studies on peroxygenase-catalyzed naphthalene epoxidation. nih.govacs.org
A range of naphthalene derivatives can serve as substrates for this reaction sequence, and various nucleophiles can be employed, demonstrating the synthetic utility of this method. nih.govsemanticscholar.org
Chemoenzymatic Pathways for Chiral Dihydronaphthalene Derivatives
The combination of stereoselective enzymatic epoxidation and subsequent nucleophilic ring-opening provides a powerful chemoenzymatic pathway to non-racemic, chiral dihydronaphthalene derivatives. nih.govacs.org These trans-disubstituted cyclohexadiene-type structures are valuable building blocks for the synthesis of natural products and active pharmaceutical ingredients. nih.gov
Using naphthalene and its substituted analogs as starting materials, this method has been used to prepare a variety of chiral dihydronaphthalenes. nih.gov For example, the PaDa-I-catalyzed epoxidation of 1-bromo-naphthalene followed by nucleophilic ring-opening with sodium azide yields the chiral product (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol. nih.govacs.org The yields for these chemoenzymatic reactions using azide as the nucleophile typically range from 19% to 75%. nih.govacs.org
Table 2: Substrate Scope for Chemoenzymatic Synthesis of Chiral Dihydronaphthalene Derivatives
| Substrate (Naphthalene Derivative) | Product | Isolated Yield (%) |
|---|---|---|
| Naphthalene | (1S,2S)-2-azido-1,2-dihydronaphthalen-1-ol | 73% |
| 1-Methoxynaphthalene | (1S,2S)-2-azido-5-methoxy-1,2-dihydronaphthalen-1-ol | 20% |
| 2-Methoxynaphthalene | (1R,2R)-2-azido-6-methoxy-1,2-dihydronaphthalen-1-ol | 35% |
| 1-Fluoronaphthalene | (1S,2S)-2-azido-5-fluoro-1,2-dihydronaphthalen-1-ol | 46% |
| 1-Chloronaphthalene | (1S,2S)-2-azido-5-chloro-1,2-dihydronaphthalen-1-ol | 26% |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for constructing complex molecular architectures. researchgate.netkyoto-u.ac.jp These methods have been applied to the synthesis of dihydronaphthalene scaffolds, often involving key cyclization or cycloaddition steps.
Enantioselective Cyclopropanation as a Key Step
A highly enantioselective intramolecular dearomative cyclopropanation of naphthalenes represents a key organocatalytic strategy for constructing polycyclic systems containing a dihydronaphthalene core. rsc.org This transformation can be efficiently promoted by chiral dirhodium catalysts, such as Rh₂(S-TBPTTL)₄, under mild conditions. rsc.org
The reaction involves an intramolecular reaction of a naphthalene-tethered diazoester, where a metal-carbene intermediate attacks the aromatic ring, leading to dearomative cyclopropanation. rsc.org This process creates a benzonorcaradiene-containing tetracyclic structure with three stereogenic centers, including two all-carbon quaternary centers, in good yields and with excellent enantioselectivity (up to 99% ee). rsc.org A wide variety of functional groups on the naphthalene ring are tolerated, including both electron-donating and electron-withdrawing substituents. rsc.org
Table 3: Enantioselective Dearomative Cyclopropanation of Naphthalenes
| Substrate Ester Group (R) | Substituent on Naphthalene Ring | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Methyl | H | 95 | 95 |
| Ethyl | H | 96 | 95 |
| Benzyl | H | 90 | 96 |
| tert-Butyl | H | 85 | 99 |
| Methyl | 6-Methoxy | 88 | 99 |
| Methyl | 6-Cyano | 52 | 98 |
Data sourced from research on rhodium-catalyzed intramolecular dearomatization. rsc.org
Lewis Acid-Mediated Chirality-Transferring Cyclization
Lewis acid-mediated cyclization reactions provide another powerful route to dihydronaphthalene derivatives. oup.comresearchgate.net One notable method involves the ring-expansion of methyl (arylhydroxymethyl)cyclopropanecarboxylates, which can be promoted by Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Boron trifluoride diethyl etherate (BF₃·OEt₂). oup.com This reaction proceeds via a highly regioselective ring-opening of the cyclopropane (B1198618) followed by a Friedel-Crafts-type cyclization to afford 1,2-dihydronaphthalene-3-carboxylic acid esters in high yields. oup.comacs.org
Table 4: Effect of Lewis Acid on Ring-Expansion to Dihydronaphthalene
| Entry | Lewis Acid (1.1 equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | TiCl₄ | rt | 43 |
| 2 | SnCl₄ | rt | 25 |
| 3 | BF₃·OEt₂ | rt | 70 |
| 4 | Yb(OTf)₃ | 83 | 90 |
| 5 | Sc(OTf)₃ | rt | 66 |
| 6 | Sc(OTf)₃ | 83 | 95 |
Reaction of methyl 2-phenyl-1-(phenylhydroxymethyl)cyclopropanecarboxylate. oup.com
Furthermore, a key strategy for asymmetric synthesis is the Lewis acid-mediated chirality-transferring 5-endo-tet-type cyclization of enantioenriched donor-acceptor cyclopropylcarbinols. researchgate.net This process allows for the synthesis of 1-aryl-1,2-dihydronaphthalenes with high enantioselectivity (97% to >99% ee), effectively transferring the stereochemical information from the starting material to the cyclized product. researchgate.net The reaction is believed to proceed predominantly via an SN1 mechanism with high trans-selectivity. researchgate.net This method is a key step in the enantioselective total synthesis of certain bioactive lignanamides. researchgate.netresearchgate.net
Metal-Catalyzed Transformations
Palladium Catalysis
Palladium-catalyzed hydrogenation is a fundamental and widely utilized method for the reduction of aromatic systems, including the conversion of naphthalenes to their partially saturated counterparts like dihydronaphthalenes. The most common catalyst employed for this transformation is palladium on a solid support, typically activated carbon (Pd/C).
This method offers a degree of selectivity, where the reaction can often be controlled to favor the formation of dihydronaphthalenes over the fully saturated decalin derivatives. The reaction conditions, such as hydrogen pressure, temperature, and solvent, play a crucial role in determining the product distribution. For instance, hydrogenation of naphthalene using Pd/C can yield 1,4-dihydronaphthalene (B28168), which can then be further hydrogenated to tetralin under specific conditions. The chemoselectivity of the hydrogenation is a key advantage, allowing for the preservation of other functional groups within the molecule. In some cases, the hydrogenation of a dihydronaphthalene derivative is a key step in a multi-step synthesis, for example, to reduce an exocyclic double bond introduced in a prior step.
Palladium catalysis has enabled the development of cascade reactions that incorporate Michael additions to construct complex molecular architectures related to the dihydronaphthalene framework. A notable example is the palladium-catalyzed intramolecular cyclization of Ugi-adducts, which proceeds through a cascade involving dearomatization and an aza-Michael addition. rsc.org This strategy allows for the rapid and efficient construction of diverse plicamine analogues, which share a structural relationship with functionalized dihydronaphthalenes. rsc.org
The general principle involves the generation of a palladium-activated species that then participates in a conjugate addition to an α,β-unsaturated system. In the context of dihydronaphthalene synthesis, this could involve the intramolecular addition of a nucleophile onto a naphthalene ring that has been activated by a palladium catalyst. The reaction is initiated by the palladium catalyst, which facilitates the dearomatization of the naphthalene system, thereby creating an activated intermediate susceptible to intramolecular Michael-type attack. This cascade process is highly efficient and atom-economical, providing access to complex polycyclic structures from relatively simple starting materials. rsc.org Furthermore, palladium-catalyzed oxyarylation reactions of dienes and alkenes can proceed through mechanisms that involve Michael-type additions, leading to the formation of various heterocyclic and carbocyclic scaffolds. researchgate.net
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of dihydronaphthalene chemistry, it is primarily used for the functionalization of pre-formed dihydronaphthalene scaffolds that bear a halide or triflate group. This reaction involves the coupling of an organoboron reagent (such as a boronic acid or a boronate ester) with the dihydronaphthalene electrophile in the presence of a palladium catalyst and a base.
This methodology has been successfully applied to the synthesis of a wide range of dihydronaphthalene derivatives. For example, a three-component reaction between N-tosylhydrazones, dihalogenated arenes, and boronic acids or their esters, catalyzed by a single palladium catalyst in a one-pot fashion, can produce highly substituted 1,1-diarylethylenes, which can be precursors or analogues to dihydronaphthalene systems. acs.org The reaction is notable for its broad substrate scope, accommodating various aryl, vinyl, and heterocyclic organoboron reagents. acs.org
The table below presents examples of Suzuki-Miyaura couplings for the synthesis of 1,1-diarylethylene derivatives, highlighting the versatility of this palladium-catalyzed transformation. acs.org
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 1,1-Diarylethylene Derivatives
| Entry | Dihaloarene | Organoboron Reagent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1,2-Dibromobenzene | Phenylboronic acid | 1-Bromo-2-(1-phenylethenyl)benzene | 75 |
| 2 | 1,3-Dichlorobenzene | 4-Methoxyphenylboronic acid | 1-Chloro-3-(1-(4-methoxyphenyl)ethenyl)benzene | 82 |
| 3 | 2,5-Dibromopyridine | Thiophene-2-boronic acid | 2-Bromo-5-(1-(thiophen-2-yl)ethenyl)pyridine | 68 |
Copper Catalysis
Copper catalysis has emerged as a valuable tool in the synthesis of dihydronaphthalene derivatives, offering alternative reactivity and selectivity compared to palladium-based systems. One significant application is the copper-catalyzed synthesis of 1,2-dihydronaphthalenes from 2-(alkynyl)benzaldehydes and alcohols. thieme-connect.com This reaction proceeds selectively and is proposed to occur via an intramolecular dehydration of the alcohol followed by a reaction with the 2-(alkynyl)benzaldehyde. thieme-connect.com The use of a copper catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), is crucial for the efficiency of the transformation. thieme-connect.com
This method provides a direct route to substituted 1,2-dihydronaphthalenes, and the conditions can be tuned to favor the formation of the thermodynamically more stable trans isomer. thieme-connect.com The reaction demonstrates good functional group tolerance and provides a straightforward entry into this class of compounds.
The following table summarizes the results of the copper-catalyzed synthesis of 1,2-dihydronaphthalene (B1214177) derivatives from various alcohols and a 2-(alkynyl)benzaldehyde. thieme-connect.com
Table 3: Copper-Catalyzed Synthesis of 1,2-Dihydronaphthalene Derivatives
| Entry | Alcohol | Product | Yield (%) |
|---|---|---|---|
| 1 | Methanol (B129727) | 1-Methoxy-1,2-dihydronaphthalene | 85 |
| 2 | Ethanol | 1-Ethoxy-1,2-dihydronaphthalene | 88 |
| 3 | Propan-2-ol | 1-Isopropoxy-1,2-dihydronaphthalene | 75 |
Furthermore, copper catalysis has been employed in dearomative annulation reactions, such as the [3+2] cycloaddition of indoles, to generate complex polycyclic systems that can be related to dihydronaphthalene structures. researchgate.net Copper-catalyzed reactions, including those for the synthesis of functionalized dihydronaphthalenes and enantioselective transformations, highlight the versatility of this metal in modern organic synthesis. nih.govnih.gov
2
1 Oxidative Coupling Reactions
Oxidative coupling reactions represent a powerful strategy for the construction of carbon-carbon and carbon-heteroatom bonds, often proceeding without the need for pre-functionalized starting materials. nih.govcore.ac.uk These reactions are crucial in synthesizing complex molecules, including heterocyclic compounds found in natural products and pharmaceuticals. nih.gov While traditional methods like the Ullmann-Goldberg reaction (for C-O bonds) and Buchwald-Hartwig amination (for C-N bonds) are well-established, they necessitate pre-functionalized substrates. nih.gov Consequently, significant research has focused on direct C-H bond functionalization through intermolecular oxidative coupling. nih.gov
A key challenge in oxidative coupling is the inherent inertness of C-H bonds, which has led to the use of strong oxidants. nih.gov However, recent advancements have demonstrated the use of milder oxidants, including ambient air. nih.gov For instance, iron-catalyzed oxidative C-O and C-N bond formations have been achieved using air as the sole oxidant. nih.gov These reactions can provide a variety of oxygenated and aminated arylamines, as well as aminated phenols, with high yields and regioselectivity. nih.gov The choice of an appropriate additive, such as a Brønsted acid, Lewis acid, or base, is often critical for the success of these couplings. nih.gov
In the context of synthesizing dihydronaphthalene structures, oxidative coupling can be a key step. For example, the synthesis of certain polycyclic aromatic hydrocarbons (PAHs) utilizes an oxidative coupling approach. nih.gov Inspired by the amenability of resorcinol (B1680541) derivatives to form phenol trimers under chromium-catalyzed coupling conditions, a strategy for dibenzopyrene PAH synthesis was developed. nih.gov This involves the oxidative coupling of a resorcinol derivative with a nucleophilic phenol. nih.gov The success of such cyclodehydrogenation reactions is highly dependent on the structure and substitution of the PAH precursor, as the reaction is governed by the substrate/oxidant oxidation potential and can be accompanied by rearrangements. nih.gov
Furthermore, a tandem nucleophilic addition/redox isomerization/oxidative coupling sequence has been employed in the bioinspired total synthesis of tetrahydrofuran (B95107) lignans (B1203133). scispace.com This methodology can also lead to the competitive formation of dihydronaphthalene lignans. scispace.com
The table below summarizes selected examples of oxidative coupling reactions leading to or related to dihydronaphthalene synthesis.
| Catalyst System | Reactants | Product Type | Key Features |
| FePcF16 / Acid or Base | Tertiary arylamines, Phenols | Oxygenated/Aminated Arylamines, Aminated Phenols | Uses air as the sole oxidant; mild conditions. nih.gov |
| Chromium Catalyst | Resorcinol derivative, Nucleophilic phenol | Polycyclic Aromatic Hydrocarbon precursor | High-yielding cross-coupling. nih.gov |
| [Ru(p-cymene)Cl2]2 / P(OMe)3 | Aryllithiums, α,β-Unsaturated aldehydes | 1,4-Diketones (precursors to lignans) | Tandem reaction; can competitively form dihydronaphthalene lignans. scispace.com |
2 Radical Cross-Coupling Processes
Radical cross-coupling reactions have emerged as a robust method for constructing C-C and C-heteroatom bonds, providing a versatile tool for accessing complex molecular architectures. researchgate.net These processes often involve the generation of radical intermediates that can participate in subsequent coupling events.
One notable example is the visible-light-driven, copper-catalyzed three-component radical cross-coupling of oxime esters, styrenes, and boronic acids. researchgate.net This reaction proceeds through the catalytic generation of an iminyl radical from a redox-active oxime ester, which then undergoes C-C bond cleavage to produce a cyanoalkyl radical. researchgate.net This radical adds to a styrene, and the resulting benzylic radical couples with an aryl-copper(II) complex derived from a boronic acid to yield 1,1-diaryl-methane-containing alkylnitriles. researchgate.net
Iron catalysis has also been utilized in intermolecular C-N cross-coupling amination reactions involving tetrazoles, azides, and boronic acids. uva.nl This method operates through a metalloradical activation mechanism, which is distinct from traditional metal-catalyzed C-N cross-coupling pathways. uva.nl The reaction demonstrates a broad scope with respect to the tetrazole, azide, and boronic acid coupling partners. uva.nl
While direct radical cross-coupling to form the 4a,8a-dihydronaphthalene core is not explicitly detailed in the provided context, the principles of these reactions are applicable to the synthesis of its derivatives. For instance, the functionalization of a pre-existing dihydronaphthalene scaffold could potentially be achieved through such radical-based methods.
The following table highlights key aspects of relevant radical cross-coupling reactions.
| Catalyst System | Reaction Type | Key Intermediates | Scope |
| Copper / Visible Light | Three-component coupling of oxime esters, styrenes, and boronic acids | Iminyl radical, Cyanoalkyl radical, Benzylic radical | Broad range of boronic acids, including heteroaromatic ones. researchgate.net |
| Iron | Intermolecular C-N cross-coupling of tetrazoles/azides and boronic acids | Metalloradical species | Wide variety of tetrazoles, azides, and boronic acids. uva.nl |
3 Alkene Aziridination Mechanisms
Alkene aziridination is a fundamental transformation in organic synthesis, providing access to aziridines, which are valuable building blocks for nitrogen-containing compounds. cmu.educonicet.gov.ar The mechanism of metal-catalyzed aziridination has been a subject of significant investigation.
Copper-catalyzed aziridination of alkenes using [N-(p-toluenesulfonyl)imino]-phenyliodinane (PhINTs) as the nitrene source has been studied in detail using a combination of density functional theory (DFT) calculations and kinetic experiments. cmu.eduacs.org These studies have elucidated a Cu(I)/Cu(III) catalytic cycle. cmu.eduacs.org The reaction is proposed to be zero-order in alkene, with the rate-determining step being the formation of a metallanitrene species. cmu.eduacs.org Three low-energy pathways for aziridine (B145994) formation have been identified: a nonradical concerted pathway and two stepwise pathways involving singlet or triplet biradicals. cmu.eduacs.org
The choice of ligand and catalyst precursor can influence the reaction pathway. For instance, a mechanism has been proposed for how Cu(II)-catalyst precursors can enter the primary Cu(I)/Cu(III) cycle. cmu.eduacs.org The nature of the alkene substrate can also affect the mechanism, with radical intermediates being more likely for substrates that can stabilize a radical. cmu.edu
Diastereoselective copper-catalyzed alkene aziridination can be achieved using chiral nitrenes generated from sulfonimidamides in the presence of an iodine(III) oxidant. conicet.gov.ar This approach has yielded aziridines in excellent yields, with good levels of asymmetric induction for electron-poor olefins. conicet.gov.ar Matching and mismatching effects have also been observed when using chiral copper catalysts. conicet.gov.ar
While the direct aziridination of this compound is not described, the functionalization of its derivatives containing alkene moieties is a plausible application of these methodologies.
The table below summarizes mechanistic aspects of copper-catalyzed alkene aziridination.
| Catalyst System | Nitrene Source | Proposed Catalytic Cycle | Mechanistic Features |
| Copper | PhINTs | Cu(I)/Cu(III) | Rate-determining formation of a metallanitrene; concerted and stepwise pathways. cmu.eduacs.org |
| Copper | Sulfonimidamides / I(III) oxidant | Not specified | Diastereoselective; matching/mismatching effects with chiral catalysts. conicet.gov.ar |
3 Gold Catalysis
1 Cyclization of Alkynyl Cycloheptatrienes
Gold catalysis has proven to be a powerful tool for the cyclization of enynes. beilstein-journals.orgnih.gov However, the reactivity of 7-alkynyl cycloheptatrienes under gold catalysis can be complex and lead to different products depending on the reaction conditions and the substrate. nih.govrecercat.cat In the presence of gold complexes, these substrates can behave as 1,6-enynes and undergo 6-endo-dig cycloisomerization pathways, resulting in the formation of indenes or barbaralones under oxidative conditions. nih.gov
For instance, when a 7-alkynyl cycloheptatriene (B165957) was subjected to Au(I) catalysis, it did not yield a cyclopropane product but instead reacted to form an allene. nih.gov In another example, a benzyloxy-substituted product could be transformed into an allenyl cyclopropane using a gold(I)-catalyzed retro-ene reaction. nih.govacs.org Furthermore, the reaction of a disubstituted alkynyl cyclopropane with a cationic gold(I) complex did not lead to hydroarylation but instead produced a methylnaphthalene derivative, which can be described as the product of a formal (3 + 3) cycloaddition. acs.org
The following table provides examples of gold-catalyzed reactions of alkynyl cycloheptatrienes.
| Catalyst | Substrate | Product | Reaction Type |
| Au(I) complex | 7-alkynyl cycloheptatriene | Allene | Cycloisomerization |
| Au(I) complex | Benzyloxy-substituted cyclopropane | Allenyl cyclopropane | Retro-ene reaction |
| Cationic Au(I) complex | Disubstituted alkynyl cyclopropane | Methylnaphthalene derivative | Formal (3 + 3) cycloaddition |
2 Oxidative Cyclization Pathways
Gold-catalyzed oxidative cyclizations offer an efficient route to various cyclic structures. nih.govresearchgate.net One such example is the gold-catalyzed rearrangement of propargyl esters followed by an allene-ene cyclization to afford substituted bicyclic [4.4.0] dihydronaphthalene compounds. nih.gov This transformation is based on the ligand-controlled preferential activation of the alkene over the allene, leading to the desired aromatic bicyclic structures in moderate to excellent yields. nih.gov This methodology has also been successfully applied to the synthesis of dihydroquinoline and dihydrobenzopyran structures from vinylethers and vinylamines of 1,7-enyne esters. nih.gov
Another significant application of gold-catalyzed oxidative cyclization is the reaction of cis-substituted 3-en-1-ynes. researchgate.net Using a gold complex in conjunction with 8-methylquinoline (B175542) N-oxide, a range of indanone and cyclopentenone derivatives can be synthesized from benzene- and nonbenzene-derived substrates, respectively. researchgate.net A plausible mechanism involves the initial formation of a gold-containing enol ether, which then undergoes a 1,5-hydrogen shift. Subsequent cyclization of the resulting intermediate yields the final product. researchgate.net This proposed mechanism, which avoids the formation of a gold carbene intermediate, explains the observed reactivity and the accelerating effect of an acidic C-H bond. researchgate.net
The table below summarizes key features of these gold-catalyzed oxidative cyclization reactions.
| Catalyst System | Substrate | Product | Key Mechanistic Step |
| Gold(I) with specific ligand | Propargyl esters of 1,7-enynes | Substituted dihydronaphthalenes | Ligand-controlled allene-ene cyclization. nih.gov |
| [IPrAuCl]/AgNTf2 with 8-methylquinoline N-oxide | cis-3-En-1-ynes | Indanones, Cyclopentenones | 1,5-Hydrogen shift of a gold-containing enol ether intermediate. researchgate.net |
4 Rhodium Catalysis
Rhodium catalysis has emerged as a versatile and powerful tool for the synthesis and functionalization of dihydronaphthalene derivatives, offering high levels of control over stereochemistry and regioselectivity. scholaris.caresearchgate.netrsc.org
A significant application of rhodium catalysis is in the asymmetric ring-opening (ARO) of strained bicyclic alkenes, such as oxabenzonorbornadienes. scholaris.caresearchgate.netrsc.org This methodology allows for the enantioselective addition of various nucleophiles, leading to the formation of trans-substituted dihydronaphthalene products. researchgate.net For example, the rhodium-catalyzed ARO of oxabenzonorbornadiene with phenolic nucleophiles provides access to enantioenriched, functionalized dihydronaphthalenes, which are valuable synthetic intermediates. researchgate.net Similarly, the addition of organoboronic acids or esters to oxabicyclic alkenes, catalyzed by a rhodium(I) complex, generates multiple stereocenters with high yields and excellent diastereo- and enantioselectivity under very mild conditions. rsc.org The reaction of aza- or oxa-bicyclic alkenes with indoles and pyrroles also proceeds with high yields and complete diastereoselectivity to furnish 1,2-disubstituted trans-dihydronaphthalenes. researchgate.net
Furthermore, rhodium(III) catalysis has been employed in the ring-opening addition reaction of azabenzonorbornadienes with cyclic N-sulfonyl ketimines, yielding 2-aryl dihydronaphthalene derivatives with good efficiency and excellent regioselectivity under redox-neutral conditions. rsc.org
In a different approach, rhodium(II) catalysis enables the alkynylcyclopropanation of alkenes through the decarbenation of 7-alkynyl cycloheptatrienes. nih.govrecercat.catacs.org This method circumvents the common side reactions of these substrates, such as 6-endo-dig cyclization or ring-contraction pathways that are often observed with other metal catalysts. nih.govrecercat.cat
The table below summarizes selected rhodium-catalyzed reactions for the synthesis of dihydronaphthalene derivatives.
| Catalyst Type | Reaction | Substrates | Product | Key Features |
| Rhodium(I) | Asymmetric Ring-Opening | Oxabenzonorbornadiene, Phenolic nucleophiles | Enantioenriched functionalized dihydronaphthalenes | High enantioselectivity. researchgate.net |
| Rhodium(I) | Asymmetric Addition | Oxabicyclic alkenes, Organoboronic acids/esters | Multi-stereocenter dihydronaphthalenes | Mild conditions, excellent diastereo- and enantioselectivity. rsc.org |
| Rhodium(I) | Ring-Opening/Coupling | Aza/Oxa-bicyclic alkenes, Indoles/Pyrroles | 1,2-Disubstituted trans-dihydronaphthalenes | High yields, complete diastereoselectivity. researchgate.net |
| Rhodium(III) | Ring-Opening Addition | Azabenzonorbornadienes, N-sulfonyl ketimines | 2-Aryl dihydronaphthalene derivatives | Good efficiency, excellent regioselectivity. rsc.org |
| Rhodium(II) | Alkynylcyclopropanation | 7-Alkynyl cycloheptatrienes, Alkenes | Alkynylcyclopropanes | Circumvents common side reactions. nih.govrecercat.catacs.org |
Nickel Catalysis
Nickel catalysis has proven to be a versatile and powerful tool for the construction of the dihydronaphthalene skeleton through various cycloaddition and coupling reactions.
Nickel complexes can catalyze the reductive coupling of bicyclic olefins, such as oxa- and azabicyclic alkenes, with alkyl propiolates to afford 1,2-dihydronaphthalene derivatives. iupac.org This reaction proceeds under mild conditions and with high regio- and stereoselectivity. iupac.org The mechanism involves a novel cyclization and reductive ring-opening of the bicyclic alkene. iupac.org This method is highly atom-economical and provides a convenient route to dihydronaphthalenes. iupac.org
Another approach involves the nickel-catalyzed ring-opening addition of alkenylzirconium reagents to bicyclic olefins, such as 7-oxa- and 7-azabenzonorbornadienes. acs.org This reaction, in the presence of a nickel catalyst like Ni(PPh₃)₂Cl₂ and a zinc reductant, yields cis-2-alkenyl-1,2-dihydronaphthalene derivatives in good to excellent yields. acs.org
Nickel-catalyzed [2+2+2] cocyclotrimerization reactions provide a powerful method for the construction of substituted naphthalene and dihydronaphthalene skeletons. In one example, the cocyclotrimerization of arynes with diynes, catalyzed by NiBr₂(dppe) in the presence of zinc, leads to substituted naphthalenes. thieme-connect.comthieme-connect.com While the primary product is a fully aromatic naphthalene, this methodology is foundational to the synthesis of related reduced systems.
More directly, a nickel-catalyzed three-component cycloaddition of benzynes, activated alkenes, and alkynes has been developed to synthesize dihydronaphthalenes in moderate to very good yields. thieme-connect.comresearchgate.net
Iron Complexes in Arene Exchange Reactions for Dihydronaphthalene Systems
While the provided search results primarily detail arene exchange reactions involving ruthenium and rhenium complexes, the principles can be conceptually extended to iron complexes, as group 8 elements (iron, ruthenium) exhibit similar reactivity in this context. uzh.ch Arene exchange reactions in sandwich complexes, where a coordinated arene ligand is replaced by another, offer a pathway to functionalized arene complexes. uzh.chrsc.org
Specifically, complexes like [CpRu(C₁₀H₈)]⁺ (where C₁₀H₈ is naphthalene) are known to undergo arene exchange with other arenes upon heating or irradiation. researchgate.net This lability of the naphthalene ligand allows for the synthesis of a variety of [CpRu(arene)]⁺ complexes. researchgate.net Similarly, rhenium-naphthalene complexes can undergo arene exchange facilitated by N-methylpyrrolidine (NMP). uzh.ch
Although direct examples of iron-catalyzed arene exchange to form dihydronaphthalene complexes are not prominent in the provided results, the general reactivity pattern of group 8 metal-arene complexes suggests the feasibility of such transformations. The synthesis of ruthenium(II) complexes with 1,4-dihydronaphthalene as a ligand has been reported, indicating that dihydronaphthalene can act as a stable ligand in these types of complexes. mdpi.com
Cycloaddition Chemistry
Cycloaddition reactions are a cornerstone of modern organic synthesis for constructing cyclic compounds. In the context of this compound synthesis, various modes of cycloaddition, including Diels-Alder reactions and other pericyclic processes, have been developed to afford the target bicyclic framework.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings, making it inherently suitable for synthesizing the core structure of dihydronaphthalenes. duke.edumasterorganicchemistry.com Variations of this reaction have been tailored to create the specific this compound skeleton, often with high levels of control.
The intramolecular Diels-Alder (IMDA) reaction involves a single molecule containing both the diene and dienophile moieties. masterorganicchemistry.com This strategy is highly effective for constructing fused bicyclic systems like this compound. The reaction's feasibility and the resulting ring-system's stereochemistry are heavily influenced by the length and nature of the tether connecting the diene and dienophile. When the diene and dienophile are separated by a three- or four-carbon tether, the formation of a new five- or six-membered ring, in addition to the six-membered ring from the cycloaddition itself, is favored. masterorganicchemistry.com This approach has been utilized in the convergent synthesis of complex natural products, such as himbacine derivatives, where the IMDA reaction serves as a key step in building the polycyclic core.
When unsymmetrical dienes react with unsymmetrical dienophiles, the formation of more than one constitutional isomer is possible. masterorganicchemistry.commdpi.com Regioselective Diels-Alder reactions are those that show a strong preference for one isomer over others. masterorganicchemistry.com The synthesis of substituted dihydronaphthalenes often relies on controlling this regioselectivity. For instance, novel Diels-Alder reactions using arynes as dienophiles have been developed to react with functionalized acyclic dienes, yielding useful cis-substituted dihydronaphthalene building blocks that are otherwise difficult to access. nih.gov
The regioselectivity is governed by the electronic properties and substitution patterns of the reactants. In cycloadditions involving juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and its derivatives as dienophiles, a strong internal hydrogen bond can polarize the π-system, directing the regiochemical outcome of the reaction with polar dienes. nih.gov Theoretical studies using density functional theory (DFT) have been employed to understand and predict the regioselectivity in the synthesis of complex dihydronaphthalene-containing antibiotics, confirming that the formation of the observed major product is favored. mdpi.com
In a departure from the classical Diels-Alder reaction, the inverse electron demand Diels-Alder (IEDDA) reaction occurs between an electron-rich dienophile and an electron-poor diene. wikipedia.org This reversal of electronic requirements expands the scope of the Diels-Alder reaction for synthesizing highly functionalized heterocycles and carbocycles. wikipedia.orgsigmaaldrich.com
A notable application is the catalytic enantioselective synthesis of chiral dihydronaphthalene derivatives. nih.gov This method uses a chiral tartaric acid catalyst to facilitate a [4+2] cycloaddition between vinylboronates (the electron-rich dienophile) and oxocarbenium ions generated in situ from isochromene acetals (the electron-poor diene component). nih.gov The reaction proceeds with excellent diastereoselectivity and high enantiomeric ratios, furnishing a variety of substituted chiral dihydronaphthalenes. nih.gov
Table 1: Enantioselective IEDDA Synthesis of Dihydronaphthalenes
| Dienophile (Vinylboronate) | Product Yield | Enantiomeric Ratio (er) |
|---|---|---|
| (E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | 85% | 98.5:1.5 |
| (E)-1-(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | 88% | 98:2 |
| (E)-1-(4-chlorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | 82% | 97.5:2.5 |
Data sourced from a study on the tartaric acid-catalyzed cycloaddition of isochromene acetals and vinylboronates. nih.gov
While less common than [4+2] cycloadditions for this target, [2+2] cycloaddition reactions provide a unique entry to fused ring systems containing a cyclobutane (B1203170) ring. A visible-light-mediated, catalyst-free [2+2] cycloaddition has been developed for the synthesis of dihydrocyclobuta[b]naphthalene-3,8-diones. mdpi.com This reaction proceeds between various alkynes and 2-methyl-1,4-naphthoquinone under mild conditions. The process exhibits excellent regioselectivity, yielding the cis-fused product. mdpi.com This method is valued for its operational simplicity and use of visible light as a sustainable energy source. mdpi.com
Table 2: Synthesis of Dihydrocyclobuta[b]naphthalene-3,8-diones via [2+2] Cycloaddition
| Alkyne Substituent | Product | Yield |
|---|---|---|
| Phenyl | (2aS,8aS)-8a-methyl-1-phenyl-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione | 92% |
| Thiophen-2-yl | (2aS,8aS)-8a-methyl-1-(thiophen-2-yl)-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione | 91% |
| Pentyl | (2aS,8aS)-8a-methyl-1-pentyl-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione | 96% |
| Diphenyl | (2aS,8aS)-2a-methyl-1,2-diphenyl-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione | 83% |
Data represents yields from the visible-light-mediated [2+2] cycloaddition. mdpi.com
A sophisticated, modular approach to densely functionalized dihydronaphthalenes has been established using a one-pot sequence initiated by a [3+2] dipolar cycloaddition. duke.eduacs.org The process begins with the photoredox activation of epoxides to generate transient carbonyl ylides. acs.org These reactive 1,3-dipoles undergo a concerted [3+2] cycloaddition with a suitable dipolarophile, such as dimethyl fumarate, to provide a tetrahydrofuran or 2,5-dihydrofuran (B41785) intermediate. duke.eduacs.org
Crucially, within the same reaction vessel, an acid-promoted rearrangement of this five-membered ring intermediate is triggered. acs.org This rearrangement proceeds through a para-quinone-methide intermediate, followed by an intramolecular Friedel-Crafts arylation and dehydration, ultimately furnishing the dihydronaphthalene scaffold. acs.org This powerful redox-neutral sequence allows for the rapid construction of complex aryltetralin and dihydronaphthalene lignans from simple starting materials. duke.eduacs.org The regioselectivity of the initial cycloaddition can be influenced by factors such as anionic charge localization and temperature control, particularly when using α-cyano epoxides. chemrxiv.orgnih.gov
[4+2] Cycloaddition using Isochromene Acetals
A notable advancement in the synthesis of dihydronaphthalene derivatives involves the [4+2] cycloaddition (Diels-Alder reaction) of isochromene acetals. These reactions leverage the reactivity of isochromene acetals as the diene component, reacting with various dienophiles to construct the dihydronaphthalene skeleton.
One powerful example is the enantioselective [4+2] cycloaddition of isochromene acetals with vinylboronates, catalyzed by (+)-tartaric acid in combination with a holmium triflate co-catalyst. acs.orgnih.gov This method provides access to chiral dihydronaphthalenes with high enantiomeric and diastereomeric purities. The reaction tolerates a variety of substituents on the isochromene acetal, affording the desired products in good yields. acs.orgnih.gov The use of a readily available and environmentally friendly chiral catalyst like tartaric acid makes this a particularly attractive approach for asymmetric synthesis. acs.orgnih.gov
The versatility of isochromene acetals in [4+2] cycloadditions extends to their reactions with other C-C double or triple bonds, followed by a bridge-opening step to yield naphthalenes or their partially reduced forms like di- and tetrahydronaphthalenes.
Table 1: Enantioselective [4+2] Cycloaddition of Isochromene Acetals and Vinylboronates acs.orgnih.gov
| Entry | Isochromene Acetal | Vinylboronate | Product | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |
| 1 | 1a | 2a | 10a | 85 | 98:2 | >99:1 |
| 2 | 1b | 2a | 10b | 82 | 97:3 | >99:1 |
| 3 | 1c | 2a | 10c | 78 | 96:4 | >99:1 |
| 4 | 1d | 2a | 10d | 80 | 95:5 | >99:1 |
| 5 | 1a | 11 | 12a | 82 | 98.5:1.5 | >99:1 |
| 6 | 1f | 11 | 12b | 75 | 98:2 | >99:1 |
[6+2] Cycloaddition Precursors for Dihydronaphthalene
Higher-order cycloadditions, such as the [6+2] cycloaddition, offer an efficient route to eight-membered ring systems, which can serve as precursors to dihydronaphthalene frameworks through subsequent transformations. These reactions typically involve the reaction of a 6π-electron system, like a cycloheptatriene or cyclooctatriene, with a 2π-electron component such as an alkene or alkyne. nih.govyoutube.com
Transition metal catalysis, particularly with rhodium complexes, has been instrumental in promoting [6+2] cycloadditions. nih.gov For instance, rhodium(I) catalysts can facilitate the reaction between cycloheptatriene and various alkynes. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. While a simple rhodium chloride complex may show low activity at moderate temperatures, the use of additives like copper(I) iodide or switching to a [Rh(COD)Cl]₂ catalyst can significantly improve the yield of the cycloadduct. nih.gov
While not a direct synthesis of the this compound core, these [6+2] cycloaddition products, which are bicyclic systems containing an eight-membered ring, can be envisioned as strategic precursors that can be further elaborated to generate the dihydronaphthalene structure.
Photochemical Synthesis Routes
Photochemistry provides a powerful and often unique avenue for the synthesis of complex molecular architectures, including this compound and its derivatives. By accessing excited electronic states, photochemical reactions can overcome the high activation barriers associated with ground-state thermal processes.
Photoisomerization of Cyclooctatetraene (B1213319) Dimers
An intriguing photochemical route to the this compound skeleton involves the photoisomerization of cyclooctatetraene dimers. Historically, the synthesis of bullvalene (B92710), a fluxional molecule with a fluctuating structure, was serendipitously discovered through the photochemistry of cyclooctatetraene dimers. A key step in a later, more rational synthesis of bullvalene developed by the von Doering group is the ultraviolet (UV) irradiation of cis-4a,8a-dihydronaphthalene. This dihydronaphthalene itself was prepared via the thermal decomposition of a cyclooctatetraene dimer. This highlights a photochemical transformation where this compound is a central intermediate.
Photocyclization of Alkenes and Arenes to Dihydronaphthalenes
The photocyclization of molecules containing both alkene and arene functionalities is a versatile method for constructing dihydronaphthalene systems. mdpi.com These reactions often proceed through a 6π-electrocyclization mechanism. For example, the irradiation of 1-aryl-1,3-butadienes can lead to the formation of dihydronaphthalene derivatives. mdpi.com In the absence of an oxidizing agent, the reaction can be terminated at the dihydronaphthalene stage. For instance, the photocyclization of a 1-aryl diene can form an intermediate 1,8a-dihydronaphthalene (B14525316), which upon further irradiation, can isomerize to a more stable 1,4-dihydronaphthalene via a 1,3-hydrogen shift. mdpi.com The specific substitution pattern and reaction conditions dictate the final product and its regiochemistry.
Photoredox Activation Strategies
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive intermediates under mild conditions. This strategy has been successfully applied to the synthesis of dihydronaphthalene derivatives through innovative reaction cascades.
One such approach involves the photoredox activation of epoxides to generate carbonyl ylides. acs.orgnih.govresearchgate.netchemrxiv.orgchemrxiv.org These ylides can then undergo a [3+2] dipolar cycloaddition with a suitable dipolarophile. The resulting tetrahydrofuran intermediate can then be subjected to an acid-promoted rearrangement in the same reaction vessel to afford densely functionalized dihydronaphthalenes. acs.orgnih.gov This one-pot protocol is highly modular, allowing for the synthesis of a diverse range of dihydronaphthalene lignans. acs.orgnih.gov
Another innovative photoredox-catalyzed method involves a dual carbon-carbon bond cleavage of methylenecyclopropanes and cycloketone oximes, with the insertion of sulfur dioxide, to synthesize 2-cyanoalkylsulfonylated 3,4-dihydronaphthalenes. rsc.orgdntb.gov.ua This complex transformation proceeds through a radical pathway involving the formation of an iminyl radical, C-C bond cleavage, sulfur dioxide insertion, sulfonyl radical addition, a second C-C bond cleavage, and finally, an intramolecular cyclization to form the dihydronaphthalene ring system. rsc.orgdntb.gov.ua
Furthermore, the combination of visible-light photoredox catalysis and cobalt catalysis has enabled the direct single-electron oxidation of methylenecyclopropanes for the construction of 4-aryl-1,2-dihydronaphthalene derivatives. rsc.orgresearchgate.net
Table 2: Photoredox-Catalyzed Synthesis of Dihydronaphthalenes from Epoxides acs.org
| Entry | Epoxide | Dipolarophile | Dihydronaphthalene Product | Yield (%) |
| 1 | Aryl Epoxide 1 | Dimethyl Fumarate | Dihydronaphthalene A | 75 |
| 2 | Aryl Epoxide 2 | Dimethyl Fumarate | Dihydronaphthalene B | 68 |
| 3 | Aryl Epoxide 3 | Dimethyl Fumarate | Dihydronaphthalene C | 82 |
| 4 | Aryl Epoxide 4 | Dimethyl Fumarate | Dihydronaphthalene D | 71 |
Stereoselective and Enantioselective Synthesis
The development of stereoselective and enantioselective methods for the synthesis of dihydronaphthalenes is of paramount importance, as the biological activity of many natural products and pharmaceuticals is highly dependent on their three-dimensional structure.
Chiral catalysts have been extensively employed to control the stereochemical outcome of reactions leading to dihydronaphthalenes. As mentioned previously, tartaric acid can be used as a chiral catalyst for the enantioselective [4+2] cycloaddition of isochromene acetals and vinylboronates. nih.gov Another approach utilizes chiral phosphoric acids as Brønsted acid catalysts to promote enantioselective reactions of isobenzopyrylium ions, which are precursors to dihydronaphthalenes. acs.org This method achieves excellent asymmetric induction without the need for a directing group or a metal catalyst, which were previously required. acs.org
The synthesis of dihydronaphthalene derivatives with specific stereocenters has also been achieved through other catalytic systems. For example, chiral dirhodium(II) carboxylate catalysts are effective in promoting highly diastereoselective and enantioselective C-H functionalization of 1,2-dihydronaphthalenes. mdpi.com Furthermore, palladium-catalyzed asymmetric addition of arylboronic acids to cyclic enones, which can be generated from intramolecular [2+2] cycloadditions of allenes with alkynes, provides access to chiral dihydronaphthalenes with excellent enantioselectivities. pku.edu.cn
The asymmetric epoxidation of 1,2-dihydronaphthalene using chiral salen complexes has also been studied, demonstrating the influence of the catalyst structure and reaction medium on the stereoselectivity of the reaction. ethz.ch These methodologies provide a powerful toolkit for the synthesis of enantiomerically enriched dihydronaphthalene building blocks for the construction of complex chiral molecules. researchgate.netresearchgate.net
Control of Diastereoselectivity in Dihydronaphthalene Formation
The relative stereochemistry of substituents on the dihydronaphthalene core is crucial for its biological activity and its utility as a chiral building block. Several methodologies have been developed to control the diastereoselectivity during the formation of this framework.
One effective method involves the aryne Diels-Alder reaction . The cycloaddition of arynes with functionalized acyclic dienes can produce cis-substituted dihydronaphthalenes with good yields. nih.gov This approach is particularly valuable for accessing substitution patterns that are difficult to obtain through other synthetic routes. The use of chiral auxiliaries on the diene has been shown to provide excellent diastereoselectivity. nih.gov For instance, Oppolzer's sultam has been successfully employed as a chiral auxiliary in an asymmetric aryne cycloaddition with an acyclic diene, achieving high diastereoselectivities. nih.gov
Another powerful technique is the light-driven [4+2] cycloaddition , which can be performed in a microfluidic photoreactor (MFP). This method allows for the diastereoselective synthesis of highly functionalized tetracyclic systems containing the dihydronaphthalene core from coumarins and photoenol intermediates. beilstein-journals.org The reactions often proceed in high yields and with virtually complete diastereocontrol. beilstein-journals.org The diastereoselectivity of the aryne Diels-Alder reaction can also be influenced by conformational effects, which can be manipulated to achieve both high yields and high diastereomeric ratios. scholaris.ca
Furthermore, the diastereoselective ring-opening of fully substituted cyclopropanes via intramolecular Friedel-Crafts alkylation presents another pathway to dihydronaphthalenes. This method allows for the creation of products as single diastereoisomers. researchgate.net
Table 1: Diastereoselective Synthesis of Dihydronaphthalene Derivatives
| Reaction Type | Reactants | Conditions | Diastereomeric Ratio (dr) | Yield | Reference |
|---|---|---|---|---|---|
| Light-driven [4+2] Cycloaddition | Coumarin & Photoenol Intermediate | Microfluidic Photoreactor (MFP) | >20:1 | Up to >98% | beilstein-journals.org |
| Asymmetric Aryne Cycloaddition | Aryne & Acyclic Diene with Chiral Auxiliary | Oppolzer's Sultam | Excellent | Good | nih.gov |
| Ring-Opening of Cyclopropane | Substituted Cyclopropane | Lewis Acid | Single Diastereoisomer | 50-58% | researchgate.net |
Enantiomeric Excess Control in Catalytic Reactions
Achieving high enantiomeric excess (ee) is a primary goal in modern asymmetric synthesis. For dihydronaphthalene derivatives, catalytic reactions are the cornerstone of enantiocontrol.
Dirhodium(II)-catalyzed asymmetric cycloisomerization of azaenynes represents a sophisticated strategy. researchgate.net This reaction proceeds through the formation of a rhodium carbene species, followed by an asymmetric C-H insertion, to furnish dihydrofuran derivatives with central chirality, which can then be converted to axially chiral systems. researchgate.net
Another approach involves the desymmetrization of meso oxabicyclic systems . A cationic Rhodium/t-Bu-Josiphos catalyst has been developed for the intramolecular cyclization and ring-opening of these meso compounds, delivering polycyclic dihydronaphthalene products in excellent yield and high enantiomeric excess. scholaris.ca A regiodivergent resolution using this catalytic system can provide pairs of enantiomerically enriched dihydronaphthalenes from a single racemic starting material. scholaris.ca
The asymmetric epoxidation of 1,2-dihydronaphthalene using Cr(salen) complexes as catalysts has also been studied. The enantioselectivity of these reactions can be influenced by factors such as the choice of solvent and the specific structure of the catalyst. ethz.ch For example, a reversal of stereoselectivity was observed when the reaction medium was changed from dichloromethane (B109758) (DCM) to 2H,3H-decafluoropentane. ethz.ch
Table 2: Enantioselective Catalytic Reactions for Dihydronaphthalene Synthesis
| Catalytic System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cationic Rh/t-Bu-Josiphos | Desymmetrization/Ring-Opening | Meso Oxabicyclic Alkene | Excellent | scholaris.ca |
| Dirhodium(II) Complex | Asymmetric Cycloisomerization | Azaenyne | Good | researchgate.net |
| Cr(salen) Complex | Asymmetric Epoxidation | 1,2-Dihydronaphthalene | 40-50% | ethz.ch |
Central-to-Axial Chirality Transfer
A refined strategy in asymmetric synthesis is the transfer of a pre-existing chirality from a stereocenter to a chiral axis. This central-to-axial chirality transfer is a powerful method for constructing axially chiral biaryl compounds, which are privileged structures in many chiral ligands and natural products. researchgate.net
In the context of dihydronaphthalene-related structures, this has been demonstrated through the conversion of centrally chiral molecules into axially chiral ones. One reported method involves a dirhodium(II)-catalyzed atroposelective cycloisomerization that first creates dihydrofuran derivatives with central chirality. researchgate.net Subsequent oxidative dehydrogenation with an oxidant like DDQ converts this central chirality into axial chirality, yielding axially chiral 3-isoindazolyl naphthofurans with good enantioselectivity. researchgate.net
Another innovative approach utilizes the formation of exocyclic dihydronaphthalenes. researchgate.net These intermediates, which possess central chirality, can be isomerized to form axially chiral compounds. This strategy has been successfully applied to the synthesis of axially chiral chalcones through a stepwise asymmetric vinylogous domino double-isomerization using secondary amine catalysis. The formation of the exocyclic dihydronaphthalene is critical for establishing the final axial chirality. researchgate.net This methodology provides a novel pathway to various aryl and heteroaryl axially chiral compounds. researchgate.net
Retrosynthetic Analysis of this compound Building Blocks
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the core structure of this compound, the most logical disconnection is across the C4a-C8a bond and the adjacent double bond system, which points to a cycloaddition reaction as the key forward synthetic step.
Primary Disconnection: Diels-Alder Reaction
The most prominent retrosynthetic disconnection of the this compound ring system suggests a [4+2] cycloaddition, or Diels-Alder reaction.
Target: this compound
Disconnection: [4+2] Cycloaddition
Precursors: A suitable diene and a dienophile .
Specifically, this retrosynthesis leads back to a substituted benzene (B151609) ring acting as the dienophile precursor (via an aryne intermediate) and a 1,3-diene.
Retrosynthetic Pathway:
This compound: The core structure featuring the key C4a-C8a bond.
[4+2] Cycloaddition: Disconnecting the C4a-C5 and C8-C8a bonds (or equivalent bonds in a substituted system) reveals the two key components.
Aryne and Diene: The analysis points to an aryne (a highly reactive benzyne (B1209423) intermediate) as the dienophile and a substituted 1,3-diene as the four-carbon component. The synthesis of dihydronaphthalenes via aryne Diels-Alder reactions is a well-established method that validates this retrosynthetic approach. nih.gov Functionalized acyclic dienes can be employed to install various substituents on the final product. nih.gov
This retrosynthetic strategy is highly convergent and allows for the rapid assembly of the dihydronaphthalene core. The choice of substituents on both the aryne precursor (e.g., ortho-disubstituted benzene derivatives) and the diene allows for access to a wide range of functionalized this compound derivatives. Furthermore, by employing chiral dienes or chiral auxiliaries, this strategy can be rendered asymmetric, providing enantiomerically enriched products. nih.gov
Alternative retrosynthetic approaches could involve ring-closing metathesis (RCM) of a suitable diene-containing precursor attached to a benzene ring, or intramolecular alkylation strategies, such as the Friedel-Crafts type reaction seen in the ring-opening of cyclopropanes. researchgate.net
Reactivity and Mechanistic Investigations of 4a,8a Dihydronaphthalene
Pericyclic Reactions
Pericyclic reactions represent a major class of concerted chemical transformations and are crucial for understanding the synthesis and reactivity of 4a,8a-dihydronaphthalene. The primary pathways discussed herein involve electrocyclic reactions for its formation and sigmatropic rearrangements for its isomerization.
Electrocyclic reactions are intramolecular pericyclic processes that result in the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. The formation of the this compound core from annulene precursors is a classic example of this reaction type.
The synthesis of this compound can be achieved through the 6-π electrocyclization of specific isomers of researchgate.netannulene. nih.govresearchgate.net This process involves the rearrangement of three conjugated double bonds within the ten-membered ring to form a new σ-bond between the C4a and C8a positions, yielding the bicyclic dihydronaphthalene structure.
While the prompt specifies liverpool.ac.ukannulenes, the scientific literature extensively documents the 6-π electrocyclization pathway to this compound originating from researchgate.netannulene isomers. researchgate.netnih.govresearchgate.net This reaction serves as a well-studied model for this class of transformation. The reaction is thermally allowed and proceeds through a concerted mechanism, where bond formation and rehybridization of the involved carbon atoms occur simultaneously. nih.gov
The stereochemical outcome of the electrocyclization is critically dependent on the geometric configuration of the starting researchgate.netannulene isomer. researchgate.netresearchgate.net Quantum-chemical studies have elucidated the distinct pathways for all-cis, mono-trans, and double-trans isomers. nih.gov
Mono-trans researchgate.netannulene: This isomer readily undergoes electrocyclization to preferentially form trans-4a,8a-dihydronaphthalene. This reaction is consistent with experimental observations. nih.govresearchgate.net
All-cis researchgate.netannulene: The direct disrotatory electrocyclization of the all-cis isomer is kinetically slow. psgcas.ac.in Instead, the reaction proceeds through a more complex, stepwise mechanism. It first undergoes a bond-shifting event to form a naphthalene-like conformation of double-trans researchgate.netannulene. This intermediate then rapidly cyclizes to yield cis-4a,8a-dihydronaphthalene. nih.govresearchgate.net
Double-trans researchgate.netannulene: The azulene-like conformation of this isomer can quickly electrocyclize to form cis-4a,8a-dihydronaphthalene. nih.gov
The following table summarizes the relationship between the annulene isomer and the resulting dihydronaphthalene product.
| Starting researchgate.netAnnulene Isomer | Predominant Product Isomer | Mechanistic Pathway |
| Mono-trans | trans-4a,8a-Dihydronaphthalene | Direct Electrocyclization |
| All-cis | cis-4a,8a-Dihydronaphthalene | Bond-shifting followed by Electrocyclization |
| Double-trans | cis-4a,8a-Dihydronaphthalene | Direct Electrocyclization |
The formation of this compound from annulenes is governed by the Woodward-Hoffmann rules, which predict the stereochemical course of pericyclic reactions based on the conservation of orbital symmetry. pitt.eduCurrent time information in Bangalore, IN. The key reaction is a 6-π electron electrocyclization.
According to the rules for thermal electrocyclic reactions, a system with 4n+2 π-electrons (where n=1, for a total of 6 electrons) will proceed via a disrotatory mode. pitt.eduresearchgate.net In a disrotatory closure, the terminal p-orbitals of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) to form the new sigma bond. This mode of ring closure is symmetry-allowed for a thermal 6-π electron reaction and explains the observed formation of this compound. psgcas.ac.in While the disrotatory path is thermally allowed for all isomers, kinetic factors and the need for conformational changes, as seen in the all-cis case, determine the actual reaction pathway and rate. nih.govpsgcas.ac.in
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system to a new position. researchgate.net These reactions are crucial in understanding the interconversion of dihydronaphthalene isomers.
Once formed, dihydronaphthalene systems can undergo further isomerization through sigmatropic rearrangements, most notably 1,5-hydrogen shifts. These shifts are thermally allowed suprafacial migrations, where a hydrogen atom moves from one end of a five-atom conjugated system to the other.
Research has shown that o-quinodimethane intermediates, generated thermally, can cyclize to form dihydronaphthalenes which then undergo regioselective 1,5-hydrogen shifts. For instance, an intermediate with cis-CO₂Me groups undergoes a regioselective 1,5-hydrogen shift to yield a specific cis-dihydronaphthalene isomer. In contrast, the corresponding trans-isomer can give rise to a mixture of products resulting from different possible 1,5-hydrogen shifts. These rearrangements can lead to the formation of more stable 1,2- or 1,4-dihydronaphthalene (B28168) isomers from the initial this compound skeleton, effectively leading to aromatization of the system over time or upon further heating.
| Starting Compound/Intermediate | Rearrangement Type | Resulting Isomer(s) |
| o-Quinodimethane with cis substituents | 6-π Electrocyclization followed by 1,5-H shift | cis-Dihydronaphthalene |
| o-Quinodimethane with trans substituents | 6-π Electrocyclization followed by 1,5-H shift | Mixture of dihydronaphthalene isomers |
| This compound | 1,5-Hydrogen Shift | 1,2-Dihydronaphthalene (B1214177) / 1,4-Dihydronaphthalene |
Sigmatropic Rearrangements
Cope Rearrangements in Fluxional Systems
The Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift, is a fundamental process in the dynamic behavior of many fluxional molecules, including the relatives of this compound. wikipedia.org This rearrangement is responsible for the rapid interconversion of valence isomers in systems like bullvalene (B92710), where the molecule exists as a dynamic equilibrium of over a million tautomers. slideshare.netthieme-connect.de While this compound itself is not the primary example of a fluxional molecule undergoing continuous Cope rearrangements, its relationship with bullvalene highlights the significance of this process. wikipedia.org The conversion of this compound to bullvalene involves pathways where the potential for Cope rearrangements becomes realized in the bullvalene structure. thieme-connect.com
The study of fluxional systems often involves molecules that can be considered "shapeshifting" due to these low-energy rearrangements. researchgate.net The structural framework of these molecules, often featuring 1,5-diene moieties, is ideal for the concerted, thermally allowed Cope rearrangement. wikipedia.org The investigation into the degenerate rearrangements of molecules like bullvalene provides insight into the transition states and energy barriers of these processes, which are relevant to understanding the potential transformations of this compound. researchgate.netillinois.edu
Valence Isomerization and Tautomerism
Valence isomerization and tautomerism are central to the chemistry of this compound and its interconnectedness with other (CH)₁₀ isomers, most notably bullvalene.
The relationship between this compound and bullvalene is a classic example of valence isomerization. slideshare.net Bullvalene, a molecule with a unique cage-like structure, is known for its remarkable fluxionality, arising from rapid, degenerate Cope rearrangements that make all its carbon and hydrogen atoms equivalent on the NMR timescale at higher temperatures. slideshare.netwikipedia.org
Historically, the synthesis of bullvalene has been linked to this compound. In 1966, von Doering and Rosenthal demonstrated that the UV irradiation of cis-9,10-dihydronaphthalene (a tautomer of this compound) provides a pathway to bullvalene. wikipedia.orgthieme-connect.com Another route involves the thermal decomposition of Nenitzescu's hydrocarbon to produce this compound, which can then be photochemically converted to bullvalene. slideshare.netthieme-connect.com This interconversion highlights the close energetic relationship between these isomers.
The thermal reorganization of bullvalene can also lead to cis-9,10-dihydronaphthalene, demonstrating the reversibility of these valence isomerization processes under different conditions. researchgate.net The study of substituted bullvalenes further illuminates the dynamic equilibria between different positional isomers, which can be influenced by temperature. thieme-connect.de
Degenerate rearrangements, where a molecule rearranges into a structurally identical form, are a key feature of fluxional systems. While bullvalene is the archetypal example with over 1.2 million possible degenerate valence tautomers, the concept extends to related systems. thieme-connect.dewikipedia.org
In the context of dihydronaphthalenes, degenerate rearrangements can be observed in related structures. For instance, the thermal rearrangement of 1,2-dimethylenecyclobutane is a degenerate process. acs.org While this compound itself does not exhibit the extensive degenerate rearrangements of bullvalene, its potential to convert to such a system underscores the fine balance of stability and reactivity among these (CH)₁₀ isomers. The study of these rearrangements provides fundamental insights into the mechanisms of bond reorganization in these complex molecules. illinois.edu
Photoinduced Processes
Photochemistry plays a crucial role in the transformations of this compound and its isomers, providing pathways to energetically less accessible structures.
The photoisomerization of dihydronaphthalene derivatives to bullvalene is a well-established synthetic route. The UV irradiation of cis-4a,8a-dihydronaphthalene or its tautomer, cis-9,10-dihydronaphthalene, leads to the formation of bullvalene. wikipedia.orgthieme-connect.comrsc.org This photochemical approach was shown to provide improved yields of bullvalene compared to earlier methods. rsc.org
The mechanism of this photoisomerization is mechanistically related to other photochemical transformations of bicyclic hydrocarbon precursors. rsc.org For example, the UV irradiation of bicyclo[4.2.2]deca-2,4,7,9-tetraene also yields bullvalene cleanly. thieme-connect.de These reactions proceed through excited states where the electronic distribution facilitates the complex bond reorganizations required to form the cage-like structure of bullvalene.
| Precursor | Conditions | Product | Yield | Reference |
| cis-4a,8a-Dihydronaphthalene | UV irradiation | Bullvalene | - | thieme-connect.com |
| Bicyclo[4.2.2]deca-2,4,7,9-tetraene | UV irradiation | Bullvalene | 64% | thieme-connect.de |
| Cyclooctatetraene (B1213319) dimer | Photolysis | Bullvalene | Low | thieme-connect.de |
This table summarizes key photochemical routes to bullvalene from related precursors.
The photocyclization of aryl polyenes, including systems related to dihydronaphthalenes, often proceeds through the formation of transient dihydronaphthalene-like intermediates. yorku.camdpi.com For instance, the photocyclization of stilbene (B7821643) derivatives leads to the formation of unstable dihydrophenanthrene intermediates. dcu.ie
In the case of 1-aryl-1,3-butadienes, irradiation can lead to the formation of a 1,8a-dihydronaphthalene (B14525316) intermediate, which can then undergo further photochemical rearrangement, such as a 1,3-hydrogen shift, to yield a more stable 1,4-dihydronaphthalene. mdpi.com The specific pathways and the nature of the intermediates formed are highly dependent on the substitution pattern of the starting material and the reaction conditions. researchgate.netru.nl Computational studies have been employed to investigate the photochemical pathways and the role of intermediates in the photoisomerization of dihydronaphthalenes. These investigations help to elucidate the complex mechanisms involving excited states and conical intersections that govern the outcomes of these photoreactions.
Di-π-Methane Rearrangement in Dihydronaphthalene Derivatives
The di-π-methane (DPM) rearrangement is a photochemical reaction that transforms a 1,4-diene into a vinylcyclopropane. numberanalytics.com This rearrangement has been a subject of extensive study in the realm of organic photochemistry. nih.govacs.orgosti.gov In the context of dihydronaphthalene derivatives, this reaction provides a pathway to novel polycyclic structures.
Typically, the DPM rearrangement is induced by triplet sensitization. wisc.edu For instance, the irradiation of N-substituted 2-azabarrelenones, which are structurally related to dihydronaphthalene, in the presence of a sensitizer (B1316253) like thioxanthone or xanthone, leads to the formation of tricyclic azasemibullvalenones. rsc.orgrsc.org This reaction proceeds through a triplet excited state, which then decays to diradical intermediates. rsc.org The choice of sensitizer and irradiation wavelength (e.g., 366 nm or 420 nm) can be crucial for the efficiency of the rearrangement. rsc.orgrsc.org
While many acyclic 1,4-dienes are not amenable to the DPM rearrangement under triplet-sensitized conditions, detailed studies have shown that with the appropriate sensitizer, the reaction can be highly efficient. acs.org The success of the rearrangement is often dependent on the triplet energy of the sensitizer. acs.org For example, low-energy sensitizers have been shown to promote the DPM reaction in certain systems where high-energy sensitizers are ineffective. acs.org
The DPM rearrangement can also be a key step in the synthesis of complex molecules like semibullvalene and bullvalene. researchgate.netwikiwand.comwikipedia.org For instance, the photochemical rearrangement of cis-9,10-dihydronaphthalene is a known method for synthesizing bullvalene. wikipedia.org Similarly, derivatives of dihydronaphthalene can be precursors to semibullvalenes. google.comrsc.org
Table 1: Triplet-Sensitized Di-π-Methane Rearrangement of 2-Azabarrelenones rsc.orgrsc.org
| Starting Material | Sensitizer | Wavelength (nm) | Product | Yield (%) |
| N-Benzyl-2-azabarrelenone | Thioxanthone | 366 | N-Benzyl-azasemibullvalenone | 87 |
| N-Phenyl-2-azabarrelenone | Xanthone | 420 | N-Phenyl-azasemibullvalenone | 75 |
| N-Methyl-2-azabarrelenone | Thioxanthone | 366 | N-Methyl-azasemibullvalenone | 63 |
Thermal Rearrangements
Bond Shifting Mechanisms in Annulene Precursors
This compound is a valence isomer of acs.organnulene, a molecule of significant theoretical interest due to its potential aromaticity. wikipedia.orgamazonaws.comsemanticscholar.org The thermal interconversion between dihydronaphthalene derivatives and annulenes involves complex bond-shifting mechanisms. researchgate.netnih.gov For instance, the 6-π electrocyclization of different isomers of acs.organnulene can yield either cis- or trans-4a,8a-dihydronaphthalene. researchgate.net The all-cis configuration of acs.organnulene is proposed to first undergo bond-shifting to a naphthalene-like conformation before cyclizing to the cis-dihydronaphthalene. researchgate.net
Computational studies have been instrumental in elucidating the mechanisms of these bond-shifting and conformational changes. nih.govorcid.orgresearchgate.net These studies have explored the energy barriers for various isomerization pathways, including those involving Möbius aromatic and antiaromatic transition states. researchgate.net The stability and reactivity of these annulene precursors are highly dependent on their specific conformations and substitution patterns. amazonaws.comsemanticscholar.orgresearchgate.net For example, the introduction of a methylene (B1212753) bridge to create 1,6-methano acs.organnulene enforces planarity and induces aromatic character. wikipedia.org
Ring-Opening and Closing Equilibria
The equilibrium between the cyclic dihydronaphthalene structure and its open-chain annulene isomer is a classic example of an electrocyclic reaction. grafiati.commasterorganicchemistry.comwikipedia.org This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. nih.gov The thermal ring-opening of a substituted benzocyclobutene, for instance, leads to an unstable ortho-quinodimethane, which can be trapped. wikipedia.org
In the case of this compound, photolysis can lead to the formation of acs.organnulene, but the reverse thermal reaction to the more stable dihydronaphthalene form is often rapid, even at low temperatures. wikipedia.orgrsc.org The kinetics of these ring-opening and closing reactions are influenced by substituents. For example, photoinduced ring opening of 1,2-dihydronaphthalenes can generate methylenepropenylidenecyclohexadienes, which then undergo thermal ring closure. acs.org The rate of this closure and competing sigmatropic shifts can be significantly affected by the substitution pattern. acs.org
Table 2: Kinetic Data for Thermal Reactions of Polyenes Derived from 1,2-Dihydronaphthalenes acs.org
| Polyene Intermediate | Reaction Type | Product | Rate Constant (s⁻¹) |
| Methylenepropenylidenecyclohexadiene (Isomer 7) | numberanalytics.comCurrent time information in Bangalore, IN.-Sigmatropic H shift | Alkenes | >10³ |
| Methylenepropenylidenecyclohexadiene (Isomer 11) | Electrocyclic ring closure | trans-1,2-disubstituted dihydronaphthalene | ~1 |
| Methylenepropenylidenecyclohexadiene (Isomer 11) | numberanalytics.comCurrent time information in Bangalore, IN.-Sigmatropic H shift | Alkenes | ~1 |
Catalytic Reaction Mechanisms
Dual Activation Mechanisms in Oxidative Coupling
Catalytic oxidative coupling reactions provide a powerful tool for the formation of C-C and C-O bonds. frontiersin.org In the context of naphthalene (B1677914) derivatives, dual activation mechanisms have been proposed to explain the high efficiency and selectivity of certain catalytic systems. jst.go.jprsc.orgmdpi.com For example, chiral dinuclear vanadium complexes have been developed for the enantioselective oxidative coupling of 2-naphthols. jst.go.jprsc.org In this system, it is proposed that the two vanadium centers of the catalyst simultaneously activate two molecules of the naphthol substrate, leading to enhanced reaction rates and high enantioselectivity. jst.go.jp
Similarly, iron-catalyzed oxidative C-O coupling of 2-(dimethylamino)naphthalene with phenols has been reported to proceed with high selectivity. nih.gov The proposed mechanism involves the single-electron transfer oxidation of the phenol (B47542) to a phenoxy radical, which then attacks a Lewis acid-activated arylamine. nih.gov The choice of catalyst and additives can significantly influence the outcome, favoring either C-C or C-O coupling products. nih.govnsf.gov
Radical-Anion Coupling Pathways
Radical-anions are highly reactive intermediates that can participate in a variety of coupling and cyclization reactions. numberanalytics.com In the chemistry of naphthalene derivatives, radical-anion pathways have been implicated in several transformations. The formation of radical-anions can be achieved through chemical or electrochemical reduction. researchgate.net For instance, naphthalene diimides can be reduced to their corresponding radical anions, which exhibit distinct spectroscopic properties. researchgate.netchinesechemsoc.org
The coupling of these radical-anions can lead to the formation of new chemical bonds. For example, the electrochemical reduction of certain halodinitrobenzene derivatives proceeds through a radical-anion that can dimerize. researchgate.net Mechanistic studies, often supported by computational calculations, suggest that the formation of a radical-anion intermediate can be a key step in certain oxidative coupling reactions. beilstein-journals.orgsioc-journal.cn The coupling of an aryl radical with a nucleophilic anion, a process known as radical-anion coupling, has been explored as a strategy for forming C-O bonds in the synthesis of phenols from aryl halides. rsc.org This pathway involves the formation of a charge-transfer complex between the reactants, followed by activation to generate the radical intermediates. rsc.org Such mechanisms are also relevant to the reactivity of naphthalene derivatives, where radical cations can be generated and subsequently undergo coupling reactions. beilstein-journals.org
SN1 and SN2 Mechanistic Insights
The mechanistic landscape of dihydronaphthalene derivatives can involve nucleophilic substitution pathways. While detailed studies focusing specifically on SN1 and SN2 reactions of the parent this compound are not extensively documented in the provided literature, insights can be drawn from related systems. For instance, investigations into ortho-fused cycloocta-2,5-dienone systems, which can be derived from dihydronaphthalene precursors, have noted the formation of a mixture of SN2 and SN2' products, suggesting the accessibility of these substitution pathways. nottingham.ac.uk The competition between SN1 and SN2 mechanisms is governed by factors such as the stability of the potential carbocation intermediate, the nature of the nucleophile, the leaving group, and solvent effects. In systems where a stable carbocation can be formed, an SN1 pathway may be favored. Conversely, a strong nucleophile and a sterically unhindered substrate would favor an SN2 mechanism.
Concerted vs. Stepwise Mechanisms
Distinguishing between concerted and stepwise reaction mechanisms is a fundamental aspect of physical organic chemistry, often requiring a combination of kinetic isotope effects, linear free-energy relationships, and stereochemical studies. A concerted reaction proceeds through a single transition state without the formation of any intermediate, whereas a stepwise reaction involves one or more intermediates. nih.gov The study of isotope effects, particularly double isotope fractionation, provides a powerful tool to probe whether two bond-breaking or bond-forming events occur simultaneously or sequentially. nih.gov
A significant example related to this compound is its formation from the 6-π electrocyclization of researchgate.netannulene. Quantum-chemical studies have explored the mechanisms for different isomers of researchgate.netannulene. researchgate.net
The mono-trans configuration of researchgate.netannulene preferentially cyclizes to trans-4a,8a-dihydronaphthalene. researchgate.net
The cyclization of the all-cis configuration is more complex. It is proposed to first undergo a rate-limiting bond shift to a naphthalene-like conformation of double-trans- researchgate.netannulene. Subsequently, its azulene-like conformation rapidly electrocyclizes to form cis-4a,8a-dihydronaphthalene. researchgate.net
These computational findings align with experimental observations, confirming the configurations of the isolated isomers and highlighting the distinct, multi-step pathway for the all-cis isomer's transformation. researchgate.net
| researchgate.netAnnulene Isomer | Mechanism Pathway | Product | Key Insight |
|---|---|---|---|
| mono-trans | Preferential Cyclization | trans-4a,8a-Dihydronaphthalene | Direct electrocyclization is favored. researchgate.net |
| all-cis | Stepwise: Bond-shifting followed by cyclization | cis-4a,8a-Dihydronaphthalene | The initial bond-shifting is the rate-limiting step. researchgate.net |
Intermediate Carbene Formation and Transformation
Carbenes are highly reactive intermediates that play a role in the transformation of dihydronaphthalene systems. Photochemical reactions, in particular, can provide pathways to these intermediates. For example, the photoisomerization of this compound is a known method to access bullvalene, a fluxional molecule that undergoes rapid Cope rearrangements. rsc.orgwhiterose.ac.uk
The photochemical addition of methanol (B129727) to stilbenes and 1,2-dihydronaphthalenes has been investigated to understand the underlying mechanisms, with one possibility being the involvement of a carbene intermediate. ru.nl In some cases, carbene radical intermediates can be formed, particularly when transition metals like cobalt are used as catalysts. uva.nl These cobalt(II) catalysts, being paramagnetic metalloradicals, can react with diazo compounds to generate what is effectively a one-electron reduced Fischer-type carbene, which exhibits radical-like reactivity. uva.nl This distinct reactivity reduces the tendency for carbene-carbene dimerization compared to traditional closed-shell catalysts. uva.nl
The formation of carbene intermediates from 7-alkynyl cycloheptatrienes under rhodium(II) catalysis has also been demonstrated, leading to alkynylcyclopropanation of alkenes. nih.gov This process involves a retro-Buchner reaction that generates a rhodium carbene, which is then trapped by an alkene. nih.gov
Aromatization Reactions and Pathways
The conversion of this compound and its derivatives into the more stable aromatic naphthalene system is a thermodynamically favorable process. Various methods and pathways exist to achieve this aromatization.
A common laboratory procedure involves oxidation. For instance, 1,2-dihydronaphthalenes can be effectively aromatized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent like dichloromethane (B109758). ethz.ch
| Reagent | Substrate | Solvent | Outcome |
|---|---|---|---|
| DDQ | 1,2-Dihydronaphthalene | CH₂Cl₂ | Aromatization to naphthalene. ethz.ch |
| FeCl₃ | o-NQM Precursor (from dihydronaphthalene) | Toluene | Formation of dihydronaphthopyran derivatives. osaka-u.ac.jp |
| Conc. Perchloric Acid | Epoxide of dihydronaphthalene derivative | - | Full conversion to an aromatic azide (B81097). acs.org |
Photochemical pathways can also lead to aromatization. The photocyclization of 1-aryl-1,3-butadienes can form a 1,8a-dihydronaphthalene intermediate, which upon further irradiation, rearranges to 1,4-dihydronaphthalene via a 1,3-hydrogen shift, representing a non-oxidative aromatization pathway. mdpi.com
In some systems, aromatization can be challenging. For example, an epoxide derivative formed from the biocatalytic epoxidation of naphthalene proved difficult to rearomatize, requiring treatment with concentrated perchloric acid to achieve full conversion to the corresponding aromatic product. acs.org In other cases, dihydronaphthalene derivatives are used as precursors to generate reactive intermediates like ortho-naphthoquinone methides (o-NQMs). This transformation involves an aromatization step to generate the o-NQM, which can then undergo further reactions like annulations. osaka-u.ac.jp
Theoretical and Computational Chemistry of 4a,8a Dihydronaphthalene
Quantum-Chemical Methodologies Applied to 4a,8a-Dihydronaphthalene Systems
To accurately model the energetics and reaction pathways associated with this compound, a hierarchy of quantum-chemical methods has been employed. These range from computationally efficient Density Functional Theory for exploring potential energy surfaces to high-accuracy coupled cluster and composite methods for refining critical energy points.
Density Functional Theory (DFT) stands as a cornerstone for the computational study of this compound and related systems. researchgate.netresearchgate.net Its favorable balance of computational cost and accuracy allows for the exploration of complex reaction mechanisms, including the optimization of reactant, transition state, and product geometries. researchgate.netresearchgate.net Various DFT functionals have been applied to investigate these systems. For instance, functionals like B3LYP are commonly used for geometry optimizations and frequency calculations. nih.gov In studies of related reactions, dispersion-corrected functionals such as B3LYP-D3 have been utilized to account for non-covalent interactions, which can be crucial for accurately describing molecular structures and interaction energies. acs.org DFT calculations have been instrumental in revealing competing reaction pathways and have been used to perform intrinsic reaction coordinate (IRC) calculations to verify that identified transition states connect the intended reactants and products. nih.gov
For highly accurate predictions of energy barriers and relative energies, Coupled Cluster theory, particularly with single, double, and perturbative triple excitations [CCSD(T)], is often the method of choice. researchgate.net This high-level wave function theory method provides a more rigorous treatment of electron correlation compared to DFT. researchgate.net In the context of the formation of this compound from its beilstein-journals.organnulene isomers, CCSD(T) has been used to compute the energy barriers for conformational changes and bond-shifting processes. researchgate.net For example, calculations at the CCSD(T)/cc-pVDZ//CCSD/6-31G* level of theory have been employed to determine the activation barriers for the interconversion of various beilstein-journals.organnulene conformers, which are critical steps preceding the electrocyclization to this compound. researchgate.net The reliability of CCSD(T) makes it a "gold standard" for benchmarking the accuracy of less computationally expensive methods like DFT. ethz.ch
To achieve even higher accuracy for thermochemical data, researchers employ high-level composite methods. These methods combine calculations from different levels of theory and basis sets to extrapolate to a result that approaches the exact, full configuration interaction (CI) energy with a complete basis set. For the study of systems related to this compound, the composite W3lite-F12 method at the CCSDT(Q)/CBS level has been used to compute reaction barriers with exceptional accuracy. researchgate.net Such methods provide benchmark-quality data for activation energies (Ea), and enthalpies (ΔH‡) and Gibbs free energies (ΔG‡) of activation, which are crucial for a precise comparison between theoretical predictions and experimental kinetic data. researchgate.net
Mechanistic Exploration and Validation through Computation
Computational chemistry has been pivotal in charting the detailed mechanistic landscapes for the formation of this compound, validating experimental observations and providing predictive insights.
The formation of this compound predominantly occurs via a 6-π electrocyclization of beilstein-journals.organnulene isomers. researchgate.netresearchgate.net Computational studies have extensively explored these pathways using various quantum-chemical methods. researchgate.netresearchgate.net The calculations confirm that different isomers of beilstein-journals.organnulene lead to different stereoisomers of this compound. researchgate.net
Key findings from these computational explorations include:
The mono-trans configuration of beilstein-journals.organnulene preferentially undergoes cyclization to yield trans-4a,8a-dihydronaphthalene, which is in agreement with experimental results. researchgate.netresearchgate.net
The all-cis configuration of beilstein-journals.organnulene electrocyclizes to produce cis-4a,8a-dihydronaphthalene. researchgate.net
The double-trans configuration of beilstein-journals.organnulene can also cyclize to the cis-product, but the process is kinetically controlled by a preceding bond-shifting step. researchgate.net
The computed kinetics for these electrocyclization reactions are consistent with experimental rate coefficients, confirming the configurations assigned to the isolated isomers. researchgate.netresearchgate.net
Table 1: Computed Energy Barriers for beilstein-journals.orgAnnulene Isomer Interconversion and Bond Shifting This table presents data on the energy barriers for various conformational and bond-shifting processes of beilstein-journals.organnulene isomers, which are precursors to this compound. The data is derived from high-level computational studies.
| Process | Computational Method | Calculated Barrier (kcal/mol) | Source |
| Conversion of twist (1) to heart (2) conformer | CCSD(T)/cc-pVDZ//CCSD/6-31G | 10.1 | researchgate.net |
| Degenerate "two-twist" bond shifting in twist conformer (1) | CCSD(T)/cc-pVDZ//CCSD/6-31G | 16.2 | researchgate.net |
| Degenerate bond shifting in naphthalene-like isomer (4) | CCSD(T)/cc-pVDZ//CCSD/6-31G | 3.9 | researchgate.net |
| Conversion of bond-equalized azulene-like isomer (5-eq) to naphthalene-like isomer (4) | CCSD(T)/cc-pVDZ//CCSD/6-31G | 12.6 | researchgate.net |
Density functional and coupled-cluster calculations have been performed on various beilstein-journals.organnulene isomers to map out the mechanisms and barriers associated with these rearrangements. researchgate.net It was found that pseudorotation in the all-cis boat isomer proceeds with a negligible barrier, indicating high conformational flexibility. researchgate.net In contrast, degenerate bond shifting in other isomers, such as the naphthalene-like isomer, involves surmounting small but significant energy barriers. researchgate.net These detailed computational analyses have been essential to confidently rule out certain isomers as candidates for experimentally observed species and to support the structural assignments made by experimentalists. researchgate.net
Transition State Characterization and Energy Barrier Calculations
The formation of this compound via the 6-π electrocyclization of mdpi.comannulene is a stereospecific process dictated by the configuration of the annulene precursor. Computational studies using various quantum-chemical methods have elucidated the distinct pathways for the formation of the cis and trans isomers of this compound. researchgate.netnih.gov
The mono-trans configuration of mdpi.comannulene is predisposed to cyclize into trans-4a,8a-dihydronaphthalene. This pathway is in strong agreement with experimental observations. nih.gov
Conversely, the formation of cis-4a,8a-dihydronaphthalene from the all-cis mdpi.comannulene isomer is a more complex, multi-step process. The initial and rate-limiting step involves a bond-shifting event that transforms the all-cis isomer into a naphthalene-like conformation of double-trans mdpi.comannulene. researchgate.netnih.gov Following this, the resulting azulene-like conformation undergoes a rapid electrocyclization to yield the cis-4a,8a-dihydronaphthalene product. researchgate.netnih.gov The computationally derived rate coefficient for this pathway is consistent with experimental data, confirming the proposed mechanism. nih.gov
The energetic landscape of the mdpi.comannulene isomers is characterized by relatively low barriers for interconversion and bond shifting, highlighting the fluxional nature of the system. High-level coupled-cluster calculations have quantified some of these key barriers. acs.org
| Reaction/Process | Energy Barrier (kcal/mol) | Computational Method |
|---|---|---|
| Twist mdpi.comannulene → Heart mdpi.comannulene | 10.1 | CCSD(T)/cc-pVDZ//CCSD/6-31G |
| Degenerate "two-twist" bond shifting in Twist mdpi.comannulene | 16.2 | CCSD(T)/cc-pVDZ//CCSD/6-31G |
| Degenerate bond shifting in Naphthalene-like mdpi.comannulene | 3.9 | CCSD(T)/cc-pVDZ//CCSD/6-31G |
| Azulene-like mdpi.comannulene (5-eq) → Naphthalene-like mdpi.comannulene (4) | 12.6 | CCSD(T)/cc-pVDZ//CCSD/6-31G |
Quantum Tunneling Contributions to Reaction Rates
Quantum mechanical tunneling, where a particle passes through an energy barrier rather than over it, can significantly contribute to reaction rates, especially for reactions involving light atoms or those with narrow energy barriers. While direct experimental studies on tunneling in the mdpi.comannulene electrocyclization are scarce, computational investigations on analogous, larger annulene systems provide strong evidence for the importance of heavy-atom (carbon) tunneling in these types of reactions. acs.org
Calculations on the reactions of acs.org- and mdpi.comannulene predict that carbon tunneling plays a substantial role at experimentally relevant temperatures. acs.org For instance, in the electrocyclization of CCCTCT- acs.organnulene, tunneling is predicted to account for a significant portion of the reaction rate. acs.org The effect is even more pronounced for Möbius bond-shifting reactions, which are critical for the interconversion of annulene isomers. acs.org These findings suggest that tunneling is a crucial factor that should be considered in the electrocyclization of mdpi.comannulene, particularly at lower temperatures. researchgate.net
| Reaction | Temperature | Predicted Rate Contribution from Tunneling |
|---|---|---|
| Möbius Bond Shifting in mdpi.comannulene | -50 °C | >80% |
| Möbius Bond Shifting in acs.organnulene | Not Specified | >50% |
| Electrocyclization in acs.organnulene | Not Specified | ~35% |
Electronic Structure and Aromaticity Studies
Aromaticity and Antiaromaticity in Annulene Intermediates
The concept of aromaticity, which describes the enhanced stability of cyclic, planar, conjugated systems with (4n+2) π-electrons, is central to understanding the reaction pathways leading to this compound. Due to significant angle strain and steric repulsion between internal hydrogens, large ring systems like mdpi.comannulene are typically non-planar and therefore non-aromatic in their ground states. mdpi.comresearchgate.net
However, aromaticity and antiaromaticity play a critical role in the transition states of their interconversion and cyclization reactions. Certain non-planar conformations can still exhibit aromatic character. For example, the azulene-like isomer of mdpi.comannulene and the transition state for its bond shifting are calculated to be highly aromatic based on magnetic criteria, despite their non-planarity. acs.org Conversely, transition states with 4n π-electrons can be stabilized by adopting a Möbius topology, becoming Möbius-aromatic. This phenomenon can dramatically lower the energy barrier for reactions that would otherwise be considered forbidden. nih.gov For instance, the transition state for the thermal cis-trans isomerization of acs.organnulene is Möbius aromatic, as confirmed by a negative Nucleus-Independent Chemical Shift (NICS) value. nih.gov
| Species | NICS(0) Value (ppm) | Character |
|---|---|---|
| Möbius-twist Transition State ( acs.organnulene isomerization) | -13.9 | Aromatic |
| Möbius-twist Transition State ((E,E,E,E,E,E)-dodecahexaene electrocyclization) | -12.8 | Aromatic |
| Craig–Möbius-like σ-aromatic Transition State (Pd-catalyzed pericyclic reaction) | -19.4 | Aromatic |
Hückel and Möbius Topology in Reaction Pathways
The stereochemical outcomes of pericyclic reactions, including the electrocyclization of mdpi.comannulene, are governed by the topology of the interacting orbitals in the transition state. These interactions can be classified as having either Hückel or Möbius topology. researchgate.net A Hückel system has an even number of phase inversions (typically zero) within the cyclic array of p-orbitals, whereas a Möbius system has an odd number of phase inversions. nih.gov
According to the Woodward-Hoffmann rules and the related Möbius-Hückel concept, a Hückel topology is aromatic for systems with (4n+2) π-electrons, while a Möbius topology is aromatic for systems with 4n π-electrons. researchgate.net The 6-π electrocyclization of mdpi.comannulene to this compound is a (4n+2) electron process (where n=1), and therefore proceeds through an allowed Hückel-type transition state. The specific conrotatory or disrotatory motion required for the cyclization depends on the geometry of the starting annulene isomer. The preference for the formation of trans-4a,8a-dihydronaphthalene from the mono-trans annulene and cis-4a,8a-dihydronaphthalene from the all-cis isomer (via its bond-shifted intermediate) is a direct consequence of these orbital symmetry rules. researchgate.netnih.gov
π-Electron Delocalization Analysis
The degree of π-electron delocalization is intrinsically linked to the concepts of aromaticity and antiaromaticity. In the various isomers and transition states along the reaction coordinate to this compound, the extent of delocalization determines the energetic stability. In the non-aromatic ground states of mdpi.comannulene, π-electron delocalization is disrupted by the non-planar geometry of the ring. researchgate.net
However, in the aromatic transition states, such as the Möbius-aromatic transition states found in annulene bond-shifting, there is significant π-electron delocalization, which is the source of their stabilization. nih.gov This delocalization can be quantified through computational methods that analyze electronic properties, such as the previously mentioned NICS calculations, which measure the magnetic shielding at the center of a ring system as a proxy for diatropic (aromatic) or paratropic (antiaromatic) ring currents. nih.gov The enhanced delocalization of the π-electrons in the transition state lowers the activation energy of the reaction, facilitating pathways that might otherwise be energetically unfavorable. researchgate.net
Molecular Dynamics Simulations in Fluxional Systems
The mdpi.comannulene system is a quintessential example of a fluxional molecule, characterized by the existence of multiple low-energy isomers that can readily interconvert. researchgate.netacs.org The low calculated energy barriers for conformational changes and bond-shifting events indicate a highly dynamic and complex potential energy surface. acs.org
This inherent fluxionality makes the mdpi.comannulene system an ideal candidate for investigation using molecular dynamics (MD) simulations. MD simulations model the atomic motions of a system over time, providing a powerful tool for exploring conformational landscapes and reaction dynamics that cannot be fully captured by static calculations of stationary points. nih.gov
For the mdpi.comannulene system, MD simulations could be employed to:
Map the pathways and probabilities of interconversion between the various isomers (e.g., twist, heart, naphthalene-like).
Simulate the time-evolution of the system to understand the kinetics of the bond-shifting processes that precede electrocyclization.
Identify the dominant reaction channels leading to the formation of cis- and trans-4a,8a-dihydronaphthalene under various conditions.
Provide a more complete picture of the dynamic equilibrium and fluxional behavior that ultimately governs the accessibility of the productive transition states for electrocyclization.
Computational Studies on External Electric Field Effects on Reactivity
Theoretical investigations have consistently shown that an oriented external electric field (OEEF) can act as a catalyst or an inhibitor for chemical reactions, depending on its direction relative to the electron reorganization during the reaction. ub.eduresearchgate.netd-nb.info This effect stems from the interaction of the electric field with the molecular system's dipole moment, which can stabilize or destabilize the transition state relative to the reactants.
For Diels-Alder reactions, which often involve reactants of low polarity, the application of an OEEF can induce significant changes in reaction rates and selectivity. ub.edu The field can enhance the electrostatic and orbital interactions between the diene and the dienophile, leading to a reduction in the activation barrier. researchgate.netd-nb.info
A key finding from computational studies is that the orientation of the EEF is crucial. An electric field aligned along the reaction axis—the general direction of electron flow from the diene to the dienophile in a normal electron demand Diels-Alder reaction—typically leads to catalysis. researchgate.netd-nb.info Conversely, a field in the opposite direction can inhibit the reaction. rsc.org Furthermore, an EEF applied perpendicular to the reaction axis can influence the stereoselectivity (e.g., the endo/exo ratio) of the cycloaddition. researchgate.netd-nb.info
One of the more striking predictions from computational models is the possibility of an EEF inducing a mechanistic crossover. For some Diels-Alder reactions, a strong electric field can change the mechanism from a concerted pathway, where both new bonds are formed simultaneously, to a stepwise pathway involving a zwitterionic intermediate. nih.gov This highlights the profound effect that an external field can have on the potential energy surface of a reaction.
The following data tables, derived from computational studies on various Diels-Alder reactions, illustrate these effects quantitatively.
Effect of OEEF on the Activation Energy of the Diels-Alder Reaction between Cyclopentadiene (B3395910) and Maleic Anhydride (B1165640)
Computational studies on the Diels-Alder reaction between cyclopentadiene and maleic anhydride demonstrate the catalytic and inhibitory effects of an OEEF aligned with the reaction axis.
| Field Strength (a.u.) | Field Direction | Change in Activation Energy (kcal/mol) |
| +0.008 | Catalytic (along reaction axis) | Decrease |
| 0 | No Field | 0 |
| -0.008 | Inhibitory (opposite to reaction axis) | Increase |
Data derived from qualitative descriptions in computational studies. researchgate.netd-nb.info A positive field indicates alignment with electron flow from diene to dienophile.
Influence of OEEF on the Stereoselectivity of the Diels-Alder Reaction
An OEEF applied perpendicular to the plane of the forming C-C bonds can significantly alter the endo/exo selectivity of the Diels-Alder reaction between cyclopentadiene and maleic anhydride.
| Field Orientation | Effect on Endo Pathway | Effect on Exo Pathway | Predicted Selectivity |
| Perpendicular to reaction plane | Unaltered | Stabilized | Exo-selective |
| No Field | Favored | Disfavored | Endo-selective |
This table illustrates the qualitative findings that an OEEF can steer the stereochemical outcome of a cycloaddition reaction. researchgate.netd-nb.info
EEF-Induced Mechanistic Crossover in the Furan (B31954) and Maleimide Diels-Alder Reaction
Theoretical calculations predict that a sufficiently strong external electric field can induce a change from a concerted to a stepwise mechanism for the Diels-Alder reaction between furan and maleimide.
| Electric Field Strength (V/nm) | Reaction Mechanism | Intermediate |
| 0 | Concerted | None |
| < -4.63 (for endo) | Stepwise | Zwitterionic |
| < -5.65 (for exo) | Stepwise | Zwitterionic |
Data based on computational predictions of a mechanistic shift under high-voltage electric fields. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 4a,8a Dihydronaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4a,8a-dihydronaphthalene and its derivatives, various NMR methods are employed to gain a comprehensive understanding of their complex structures.
¹H and ¹³C NMR for Structural Assignment
The complete and unambiguous assignment of proton (¹H) and carbon (¹³C) NMR chemical shifts is the first step in characterizing the molecular structure of this compound derivatives. While detailed spectra for the parent compound are not extensively published due to its nature as a reactive intermediate, studies on its substituted analogues are informative. researchgate.netresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in these assignments. mdpi.com
For instance, in derivatives of dihydronaphthalene, the chemical shifts of the bridgehead protons (H-4a and H-8a) and their corresponding carbons (C-4a and C-8a) are of significant diagnostic value. The olefinic protons and carbons in the cyclohexadiene ring system typically resonate in characteristic regions of the NMR spectrum. Substituent effects can cause significant shifts in these values, which can be rationalized and sometimes predicted to aid in structural confirmation. researchgate.net
Table 1: Representative NMR Data for a Dihydronaphthalene Derivative Note: This table presents hypothetical but representative data based on known chemical shift ranges for similar structures. Actual values are highly dependent on the specific derivative and solvent.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| 1/4 | ~5.8-6.2 | ~125-130 | Correlates with C-2/C-3, C-4a/C-8a |
| 2/3 | ~5.6-6.0 | ~123-128 | Correlates with C-1/C-4, C-4a/C-8a |
| 4a/8a | ~3.0-3.5 | ~35-45 | Correlates with olefinic carbons and carbons in the other ring |
| 5/8 | ~5.9-6.3 | ~128-135 | Correlates with C-6/C-7, C-4a/C-8a |
| 6/7 | ~5.7-6.1 | ~124-129 | Correlates with C-5/C-8, C-4a/C-8a |
NOE Analysis for Stereochemical and Conformational Elucidation
The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, making it an indispensable tool for determining stereochemistry and preferred conformations. In 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å.
For this compound derivatives, NOE analysis is crucial for establishing the relative stereochemistry at the 4a and 8a positions (i.e., cis or trans ring fusion). A strong NOE correlation between H-4a and H-8a would be indicative of a cis-fused ring system, where these protons are on the same face of the molecule. The absence of such a correlation would suggest a trans-fusion. Furthermore, NOE data can elucidate the conformational preferences of the flexible cyclohexadiene rings. cdnsciencepub.com This method has been successfully applied to determine the E/Z configuration and s-cis/s-trans conformation in various complex cyclic systems. researchgate.net
Variable Temperature NMR for Dynamic Processes
This compound is a precursor to bullvalene (B92710), a molecule famous for its fluxionality—a rapid degenerate Cope rearrangement that makes all of its carbon and hydrogen atoms equivalent on the NMR timescale at high temperatures. rsc.orgdur.ac.uk Variable Temperature (VT) NMR spectroscopy is the primary technique used to study such dynamic processes. researchgate.netacs.org
By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, the dynamic process slows down, and distinct signals for non-equivalent nuclei may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures. dur.ac.uklibretexts.org The coalescence temperature and line-shape analysis can be used to determine the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interchange. acs.orglibretexts.org While the parent this compound is not itself typically studied for fluxionality, VT-NMR is critical for characterizing the dynamic behavior of its product, bullvalene, and other fluxional molecules derived from it. dur.ac.ukdicp.ac.cn
Computational NMR Spectra Prediction and Comparison
The prediction of NMR parameters using computational methods, primarily Density Functional Theory (DFT), has become a powerful tool for structural elucidation. nih.govrug.nl The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹³C and ¹H chemical shifts. researchgate.net
For a molecule like this compound, the process involves:
Generating a set of low-energy conformers.
Optimizing the geometry of each conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).
Calculating the NMR shielding tensors for each optimized conformer.
Averaging the chemical shifts based on the Boltzmann population of the conformers.
Comparing the predicted spectrum with the experimental data.
This comparison can help to confirm structural assignments or to distinguish between possible isomers. researchgate.net Statistical methods like the DP4+ probability analysis can provide a quantitative measure of the goodness of fit between the calculated and experimental data, lending strong support to a proposed structure. nih.gov Good correlations are often found between experimental values and calculated values, especially for ¹³C NMR shifts. mdpi.com
X-ray Diffraction Analysis
While NMR spectroscopy reveals the structure of molecules in solution, X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the solid state.
Solid-State Structural Determination of Dihydronaphthalene Derivatives
Obtaining single crystals of the parent this compound is challenging. However, numerous derivatives have been crystallized and their structures determined by X-ray diffraction. squ.edu.ommdpi.com This technique provides unambiguous confirmation of the molecular structure, including relative and absolute stereochemistry, bond lengths, and bond angles. mdpi.combeilstein-journals.org
For example, the X-ray structure of a substituted tetrahydronaphthalene derivative allowed for the unequivocal assignment of its relative stereochemistry. mdpi.com Such data serves as a definitive benchmark against which spectroscopic and computational results can be compared. The crystal packing can also be analyzed to understand intermolecular interactions in the solid state. rsc.org
Table 2: Representative Single-Crystal X-ray Diffraction Data for a Dihydronaphthalene Derivative Note: This table shows example data for a hypothetical derivative to illustrate the type of information obtained from an X-ray diffraction experiment.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₈ClFO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 105.5 |
| Volume (ų) | 1925.0 |
| Z | 4 |
Crystal Engineering and Molecular Organization in Solid State
The principles of crystal engineering—the design and synthesis of functional solid-state structures—are well-demonstrated through the study of this compound derivatives. While the parent compound is less commonly crystallized, its substituted analogues provide significant insight into the non-covalent interactions that govern their molecular organization. X-ray crystallography has been instrumental in validating the absolute stereochemistry of these complex molecules.
Analysis of various dihydronaphthalene derivatives reveals that intermolecular forces such as hydrogen bonds (C—H···O), C—H···π interactions, and π–π stacking are crucial in directing the assembly of molecules in the crystal lattice. researchgate.net For instance, in the crystal structure of dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate, molecules are linked into zigzag chains via C—H···O hydrogen bonds. researchgate.net These chains are further organized into layers, which are then connected by C—H···π and offset π–π stacking interactions, demonstrating a hierarchical supramolecular assembly. researchgate.net
Detailed crystallographic data from various substituted dihydronaphthalenes underscore the precise control of molecular architecture. The systematic study of these structures allows for a deeper understanding of how modifications to the molecular scaffold influence solid-state properties.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate | Monoclinic | P2₁/c | C—H···O, C—H···π, π–π stacking | researchgate.net |
| (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol | Not Specified | Not Specified | Not Specified | nih.gov |
| Dimethyl 1-Chloro-6-iodo-4-phenyl-3,4-dihydronaphtalene-2,2(1H)-dicarboxylate | Monoclinic | P2₁/n | Not Specified | mdpi.com |
Chiroptical Spectroscopy for Absolute Configuration
Chiroptical spectroscopic techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable for determining the absolute configuration of chiral this compound derivatives. nih.gov These methods are particularly powerful when combined with quantum chemical calculations.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) spectroscopy provides detailed stereochemical information by probing the chiral arrangement of atoms within a molecule. nih.govrsc.org It is exceptionally sensitive to the conformational flexibility of molecules in solution. For derivatives of dihydronaphthalene, VCD has been successfully employed to identify the preferred molecular conformations. figshare.com
In a study of chiral bicyclic analogues, including 3,4,8,8a-Tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione, experimental VCD spectra were compared with spectra calculated using density functional theory (DFT). figshare.com This comparison allowed for the unambiguous assignment of the dominant conformation in solution. The study identified three low-energy conformations: "trans-chair" (I), "cis-chair" (II), and "trans-boat" (III). The calculations predicted their relative energies to be in the order of I < II < III. figshare.com
The excellent agreement between the experimental VCD spectrum and the calculated spectrum for the "trans-chair" (I) conformation confirmed it as the most stable and populated form in solution. figshare.com Notably, X-ray crystallography had previously shown that this same "trans-chair" conformation exists in the solid state, demonstrating that for this molecule, the preferred conformation is maintained across both solution and crystalline phases. figshare.com The ability of VCD to discern subtle energy differences between conformers makes it a powerful tool for detailed structural elucidation. figshare.com
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy, which measures differential absorption of circularly polarized light in the UV-Vis region, is a primary method for assigning the absolute configuration of chiral molecules. rsc.org For complex structures like substituted dihydronaphthalenes, the combination of experimental ECD measurements with time-dependent density functional theory (TDDFT) calculations is a robust approach. unideb.hu
This method was used to determine the absolute configuration of newly isolated dihydronaphthalenone derivatives. unideb.hu The process involves first performing a thorough conformational analysis to identify all significant low-energy conformers of the molecule. Then, the ECD spectrum for each conformer is calculated using TDDFT. The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra. unideb.hu
Research Applications of 4a,8a Dihydronaphthalene Derivatives
Applications in Materials Science
The rigid, bicyclic core of dihydronaphthalene, combined with its potential for stereoisomerism and functionalization, provides a platform for creating novel organic materials with tailored properties.
Derivatives of dihydronaphthalene are significant in organic materials research, primarily as synthetic intermediates for larger, functional molecules. The controlled synthesis of substituted 1,2-dihydronaphthalenes is a key area of focus, as this ring system is a structural motif in various natural products and biologically active molecules. rsc.org Methodologies such as the cobalt-catalyzed metalloradical activation of specific hydrazones have been developed to produce these derivatives in good to excellent yields. rsc.orgrsc.org
Recent advancements include visible-light-mediated photoredox catalysis to construct 4-aryl-1,2-dihydronaphthalene derivatives from methylenecyclopropanes. rsc.org Furthermore, a one-pot photoredox activation of epoxides allows for their conversion into densely functionalized dihydronaphthalenes, which serve as precursors to aryltetralin and arylnaphthalene lignans (B1203133). acs.org This modular approach highlights the utility of the dihydronaphthalene core in accessing a variety of complex molecular architectures. acs.org
A notable application is the use of 4a,8a-dihydronaphthalene in the synthesis of "shapeshifting" molecules like bullvalene (B92710). rsc.org Photochemical isomerization of this compound provides an efficient route to the bullvalene skeleton, a fluxional molecule known for its rapid, reversible pericyclic rearrangements. rsc.org This access to dynamic carbon cages opens avenues for exploring their properties at the interface of materials chemistry. rsc.org
Table 1: Selected Synthetic Routes to Dihydronaphthalene Derivatives
| Method | Precursors | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Metalloradical Activation | o-styryl N-tosyl hydrazones | Cobalt(II) complex | Substituted 1,2-dihydronaphthalenes | rsc.orgrsc.org |
| Photoredox Catalysis | Epoxides, Dipolarophiles | Photoredox catalyst, HCl | Densely functionalized dihydronaphthalenes | acs.org |
| Photoisomerization | This compound | Photolysis | Bullvalene (via tricyclic intermediate) | rsc.org |
Molecular Solar Thermal (MOST) systems offer a method for capturing and storing solar energy in the chemical bonds of photoswitchable molecules, allowing for on-demand heat release without CO2 emissions. rsc.orgsigmaaldrich.com These systems rely on a molecule that undergoes a photoisomerization to a high-energy, metastable state. sigmaaldrich.commdpi.com The energy can be stored for extended periods before being released, typically triggered by heat or a catalyst. sigmaaldrich.com
The dihydroazulene/vinylheptafulvene (DHA/VHF) couple is a prominent one-way photoswitch system investigated for MOST applications. rsc.orgsigmaaldrich.com Research has shown that modifying the parent DHA structure can significantly enhance its energy storage capacity. rsc.org A key example involves bridging the DHA core with a phenyl substituent via a linker, creating a "dihydronaphthalene–DHA" (DHN–DHA) system. rsc.org This structural modification locks the resulting vinylheptafulvene (VHF) intermediate in its reactive s-cis conformation, leading to an almost instantaneous ring-closure back-reaction. rsc.org While this specific modification accelerates the back-reaction, it demonstrates the principle of fine-tuning the energy release rate through structural engineering of scaffolds that include dihydronaphthalene-like elements. The goal in MOST research is to achieve high energy densities and long half-lives for the high-energy isomer, which can be tuned by such molecular design strategies. rsc.orgd-nb.info
Table 2: Comparison of Common MOST Systems
| System | Parent Molecule (Low Energy) | Photoisomer (High Energy) | Energy Storage Principle | Key Features | Reference |
|---|---|---|---|---|---|
| Norbornadiene/Quadricyclane (NBD/QC) | Norbornadiene | Quadricyclane | [2+2] cycloaddition | High energy density, but UV absorption only. | sigmaaldrich.comd-nb.info |
| Azobenzene (AZO) | E-azobenzene | Z-azobenzene | E/Z isomerization | Tunable, absorbs visible light, lower energy storage. | sigmaaldrich.commdpi.com |
| Dihydroazulene/Vinylheptafulvene (DHA/VHF) | Dihydroazulene | Vinylheptafulvene | Electrocyclic ring-opening | High quantum yield, one-way switch, properties tunable by substitution (e.g., DHN-DHA). | rsc.orgsigmaaldrich.com |
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.orgthno.org Within this field, host-guest chemistry involves a "host" molecule with a cavity that selectively binds a smaller "guest" molecule or ion. wikipedia.org The dihydronaphthalene scaffold has been successfully integrated into such systems as both a component of host structures and a building block for self-assembled architectures.
The defined three-dimensional structure of dihydronaphthalene derivatives makes them suitable components for creating molecular hosts. The shape and electronic properties of the dihydronaphthalene cavity can be tailored to achieve selective recognition of specific guest molecules. wikipedia.org An example of this is seen in studies of porphyrin cages, where 1,2-dihydronaphthalene (B1214177) has been used as a guest molecule to probe the binding properties and information transfer within the host system. ru.nl The interaction of the dihydronaphthalene guest with the host framework can be characterized by techniques like NMR spectroscopy. ru.nl These types of studies are fundamental to understanding the principles of molecular recognition. wikipedia.orgiaea.org
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Dihydronaphthalene derivatives have been designed to undergo such processes. For instance, a complex derivative, Bis[trimethyl(tetradecyl)ammonium] 7-hydroxy-8-phenyldiazenyl-7,8-dihydronaphthalene-1,3-disulfonate, demonstrates ionic self-assembly. iucr.org In this system, the dihydronaphthalene-containing dye anions and surfactant cations arrange themselves into well-defined, layered structures, forming liquid-crystalline materials. iucr.orgtandfonline.com
The capacity for self-assembly is also leveraged in catalysis. Chiral self-assembling systems based on dipeptides have been studied for their ability to form chiral nanofibers, which then act as supramolecular catalysts. acs.orgnih.gov Research in this area has cited work on the asymmetric ring-opening of 1,4-epoxy-1,4-dihydronaphthalene, indicating the relevance of dihydronaphthalene scaffolds in developing advanced, self-assembling catalytic systems. acs.orgnih.gov Additionally, the copolymerization of 1,4-dihydronaphthalene (B28168) oxide with CO2 points to the use of this unit in creating self-assembling block copolymers. researchgate.net
Dihydronaphthalene-based molecules have been explored as potential organic linkers for the construction of MOFs. The synthesis of molecules like trans-dihydronaphthalene-diol is pursued for their potential use as struts in creating porous organic-inorganic hybrid frameworks. unit.no The rigid structure of the dihydronaphthalene unit is advantageous for building stable, porous architectures. While the direct incorporation of this compound itself is less common, the use of related naphthalene-based linkers, such as naphthalenediimides (NDI), is well-established. researchgate.net NDI-based MOFs are studied for their electronic properties and applications in sensing and catalysis, and the design principles are applicable to other naphthalene-derived linkers, including dihydronaphthalenes. researchgate.net The incorporation of such moieties can impart specific functionalities and structural characteristics to the resulting MOF.
Synthetic Utility in Complex Molecular Architecture
The rigid, bicyclic framework of this compound and its isomers serves as a versatile platform in synthetic organic chemistry for the construction of intricate molecular architectures. Its inherent reactivity and stereochemical properties are strategically exploited to access both complex polycyclic natural products and highly strained ring systems.
Total Synthesis of Polycyclic Natural Products
The dihydronaphthalene core is a prevalent structural motif in a variety of natural products and biologically significant molecules. researchgate.net Consequently, synthetic strategies that forge this core structure are pivotal in the total synthesis of these complex targets. Derivatives of dihydronaphthalene, particularly 1,2- and 1,4-dihydronaphthalenes, function as crucial intermediates, enabling the efficient assembly of larger, polycyclic frameworks.
One notable application is in the synthesis of oxybenzo[c]phenanthridine alkaloids, a class of compounds known for their cytotoxic properties. A synthetic route to alkaloids such as oxychelerythrine (B131485) and oxysanguinarine employs a 1,4-dihydronaphthalene derivative as a key building block. researchgate.net The synthesis commences with commercially available materials which are elaborated into an amino-substituted 1,4-dihydronaphthalene through a one-pot Overman rearrangement and ring-closing metathesis (RCM) process. researchgate.net This intermediate then undergoes further transformations to complete the total synthesis of the target alkaloids. researchgate.net
Another significant area of application is the synthesis of marine diterpenes. The combined C–H functionalization/Cope rearrangement (CHCR) has been effectively used on dihydronaphthalene substrates to construct the core of natural products like (+)-erogorgiaene. mun.ca This powerful reaction creates multiple stereogenic centers with high control in a single step, demonstrating the utility of the dihydronaphthalene scaffold in asymmetric synthesis. mun.ca
Furthermore, gold-catalyzed domino reactions represent a modern approach to building complexity from relatively simple precursors. Ortho-alkynylbenzaldehydes, in the presence of a gold catalyst and an amine, can undergo a homodimerization cascade. researchgate.net This process involves the formation of a 1-amino-1H-isochromene intermediate which then participates in a [4+2] cycloaddition with another molecule of the isochromene, ultimately yielding elaborate tetracyclic structures that embed the 1,2-dihydronaphthalene moiety. researchgate.net
Table 1: Examples of Polycyclic Natural Products Synthesized via Dihydronaphthalene Intermediates
| Natural Product Class | Specific Example(s) | Key Dihydronaphthalene Intermediate | Synthetic Strategy Highlight |
| Oxybenzo[c]phenanthridine Alkaloids | Oxychelerythrine, Oxysanguinarine | Amino-substituted 1,4-dihydronaphthalene | One-pot Overman rearrangement/Ring-Closing Metathesis researchgate.net |
| Marine Diterpenes | (+)-Erogorgiaene | Racemic dihydronaphthalene | Enantiodifferentiation via combined C–H functionalization/Cope rearrangement (CHCR) mun.ca |
| Fused Polycyclic Systems | Tetracyclic Dihydronaphthalene-Isochromenes | 1,2-Dihydronaphthalene (formed in situ) | Gold-catalyzed aminative homodimerization of ortho-alkynylbenzaldehydes researchgate.net |
Synthesis of Strained Ring Systems
The unique structural and electronic properties of this compound and its isomers make them valuable precursors for the synthesis of molecules containing significant ring strain. These strained systems are of interest for their unusual reactivity and for theoretical studies of chemical bonding.
A primary method for generating strain from a dihydronaphthalene template is through cycloaddition reactions. Dihydronaphthalenes can act as dienophiles in Diels-Alder reactions to construct highly rigid and sterically congested polycyclic frameworks. rsc.org For instance, the reaction of a dihydronaphthalene with a substituted epoxynaphthalene yields a complex adduct which, upon deoxygenation, furnishes a triarenobarrelene. rsc.org These iptycene-type molecules possess a highly strained, three-bladed propeller-like geometry.
Another strategy involves the introduction of small, strained rings onto the dihydronaphthalene skeleton. The reaction of 1,4-dihydronaphthalene with dichlorocarbene, generated in situ, leads to the formation of a dichlorocyclopropane ring fused to the bicyclic system. researchgate.net This strained three-membered ring can then be subjected to further chemical manipulation, such as ring-opening upon bromination, to access other functionalized naphthalene (B1677914) derivatives. researchgate.net This method highlights how the reactivity of the dihydronaphthalene double bonds can be harnessed to build strained carbocyclic systems.
Photochemical rearrangements also provide a pathway to strained molecules from dihydronaphthalene precursors. Benzobarrelene derivatives, which can be synthesized from dihydronaphthalenes, are known to undergo di-π-methane photorearrangements. researchgate.netacs.org This process converts the benzobarrelene skeleton into a more complex, polycyclic system containing multiple cyclopropane (B1198618) rings, thereby creating highly strained tetracyclic products. researchgate.netacs.org The regioselectivity of this rearrangement is influenced by the substitution pattern on the dihydronaphthalene-derived vinyl bridge. acs.org
Table 2: Synthetic Routes to Strained Ring Systems from Dihydronaphthalene Derivatives
| Target Strained System | Dihydronaphthalene Isomer/Derivative | Key Reaction Type | Description of Strain |
| Triarenobarrelenes (Iptycenes) | 1,2-Dihydronaphthalene | Diels-Alder Reaction | Highly rigid, three-dimensional structure with significant steric congestion around the bridgehead carbons. rsc.org |
| Fused Cyclopropanes | 1,4-Dihydronaphthalene | Carbene Cycloaddition | Introduction of a high-energy, three-membered ring fused to the bicyclic framework. researchgate.net |
| Benzotricyclic Systems | Benzobarrelenes (from dihydronaphthalene precursors) | Di-π-Methane Photorearrangement | Formation of multiple, fused cyclopropane rings leading to a complex and highly strained tetracyclic skeleton. researchgate.netacs.org |
Future Directions and Emerging Research Frontiers
Development of Novel Catalytic Systems for 4a,8a-Dihydronaphthalene Synthesis
The synthesis of dihydronaphthalene scaffolds, particularly through the dearomatization of readily available naphthalene (B1677914) derivatives, is a central theme in modern organic chemistry. nih.gov However, achieving regioselectivity to favor the formation of the specific 4a,8a-isomer over more stable counterparts like 1,2- or 1,4-dihydronaphthalenes remains a significant hurdle and a primary goal for future research.
Current strategies for naphthalene dearomatization provide a foundation for this pursuit. Methodologies include:
Transition Metal Catalysis : Palladium-catalyzed dearomative difunctionalization reactions have shown that naphthalene can act as a masked diene. researchgate.net Similarly, rhodium carboxylate catalysts have been used for asymmetric dearomative cyclopropanation of naphthalenes. researchgate.net Future work will likely focus on tailoring ligand scaffolds and metal centers (e.g., palladium, rhodium, silver) to control the regioselectivity of bond formation, steering the reaction toward the 4a,8a-bridged system. nih.govresearchgate.net The development of systems for the catalytic three-component C-C bond forming dearomatization of bromoarenes also presents a potential, albeit complex, pathway. rsc.org
Photoredox Catalysis : One-pot syntheses of dihydronaphthalenes have been achieved from epoxides using photoredox catalysis, which proceeds through the formation of carbonyl ylides. acs.org Adapting such light-driven methods could offer a mild and efficient route to the kinetically favored 4a,8a-isomer.
Electrophilic Cyclization : The use of various electrophilic reagents, such as sulfur- or selenium-based electrophiles, to induce cyclization of functionalized precursors is a promising avenue. rsc.orgcardiff.ac.uk The challenge lies in designing substrates that geometrically favor the 5-exo-trig cyclization pathway leading to the this compound core.
A key emerging frontier is the application of biocatalysis. Enzymes, with their precisely shaped active sites, could offer unparalleled selectivity in naphthalene dearomatization, potentially providing a direct and enantioselective route to this compound or its precursors.
Exploration of New Reactivity Modes for this compound
The unique, strained bicyclic structure of this compound imparts it with reactivity distinct from its other isomers. While research into its chemistry is still developing, several reactivity modes have been identified, pointing toward future areas of exploration.
Photoisomerization : A significant known reaction of this compound is its photoisomerization to bullvalene (B92710). rsc.orgrsc.org This transformation is notable because bullvalene is a "shapeshifting" or fluxional molecule, famous for its rapidly rearranging structure involving a series of Cope rearrangements. rsc.org Future research could focus on controlling this isomerization process to harness the dynamic properties of the resulting bullvalene derivatives.
Cycloaddition Reactions : The cis-diene embedded within the this compound framework is primed for cycloaddition reactions. Studies on derivatives like 9,9-dichloro-1,4-dihydro-4a,8a-methanonaphthalene show that it readily undergoes Diels-Alder reactions with electron-deficient dienophiles. publish.csiro.auresearchgate.net Future work will likely explore the scope of these cycloadditions with a wider range of dienophiles and dienes, including asymmetric variants, to build complex polycyclic architectures.
Controlled Ring-Opening and Rearrangements : The inherent ring strain of the molecule makes it a candidate for controlled ring-opening reactions mediated by transition metals or Lewis acids. Such reactions could provide access to novel ten-membered ring systems or other complex carbocycles that are otherwise difficult to synthesize. Understanding and controlling the rearrangement pathways, such as the unexpected formation of a tetracyclic fused ring system from a dearomatization product, represents a significant area for future study. acs.org
Exploring these new modes of reactivity will be crucial for establishing this compound as a versatile building block in synthetic organic chemistry.
Advanced Computational Modeling for Complex Dihydronaphthalene Systems
Given the often transient and complex nature of dihydronaphthalene isomers, computational chemistry has become an indispensable tool for understanding their properties and predicting their behavior. researchgate.net Advanced modeling is set to play an even more critical role in the future exploration of the 4a,8a-isomer.
Predicting Stability and Reaction Pathways : Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for determining the relative stabilities and thermodynamic properties of dihydronaphthalene isomers. rsc.orgscirp.org Methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory and transition state calculations can be used to model reaction kinetics and isomerization pathways, providing insight into why certain isomers are favored under specific conditions. osti.govnih.gov Future efforts will involve using these models to screen for reaction conditions and catalyst designs that could kinetically trap the less stable this compound.
Guiding Catalyst Design : Computational models can be used to simulate the interaction between a naphthalene substrate and a catalyst's active site. mit.edu This allows for the in-silico design and pre-screening of ligands and catalytic systems that could selectively produce this compound. By understanding the non-covalent interactions and steric clashes that govern regioselectivity, researchers can more rationally design experiments, saving time and resources. researchgate.netmit.edu
Simulating System Dynamics : For complex processes like the photoisomerization to bullvalene, advanced techniques such as ab initio molecular dynamics (AIMD) will be crucial. nih.gov These simulations can model the excited-state behavior of the molecule and map the entire reaction trajectory, revealing the intricate mechanistic details of bond breaking and formation on ultrafast timescales.
The synergy between predictive computational modeling and experimental validation will accelerate the development of synthetic routes to this compound and the discovery of its novel applications. taylorfrancis.com
Integration of this compound into Functional Materials with Tunable Properties
The unique structural and reactive properties of this compound make it an intriguing candidate for the development of advanced functional materials. While this area is largely unexplored, the potential is significant.
Monomers for Strain-Engineered Polymers : The polymerization of dihydronaphthalenes has been previously reported. acs.org Incorporating the strained this compound moiety as a monomer into a polymer backbone could introduce unique mechanical and thermal properties. The release of ring strain through thermal or chemical stimuli could be used to alter the material's properties in a controlled manner.
"Shapeshifting" and Responsive Materials : The most exciting prospect lies in leveraging the photoisomerization of this compound to bullvalene. rsc.orgrsc.org By integrating the dihydronaphthalene unit into a polymer network or solid-state material, it might be possible to trigger the "shapeshifting" fluxional behavior of the resulting bullvalene units with an external stimulus like light. This could lead to the creation of smart materials with tunable properties, potentially applicable in areas such as:
Sensing : Changes in the dynamic equilibrium of the bullvalene units could be sensitive to the local environment (e.g., presence of analytes), forming the basis of a sensor. rsc.org
Data Storage : The two distinct states (dihydronaphthalene and bullvalene) could represent bits of information, switchable with light.
Self-Healing Materials : The dynamic bond-reorganization within the material could be harnessed to repair damage.
Future research will need to focus on the synthesis of functionalized this compound derivatives suitable for polymerization and the subsequent study of the properties of these novel materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4a,8a-dihydronaphthalene derivatives, and how can their purity be optimized?
- Methodology : A common approach involves propargyl bromide coupling with naphthol derivatives under basic conditions (e.g., K₂CO₃ in DMF), followed by cyclization. Purity optimization requires column chromatography and analytical validation via HPLC, with structural confirmation using ¹H/¹³C NMR and X-ray crystallography .
- Key Considerations : Monitor reaction progress via TLC and employ anhydrous conditions to minimize side products.
Q. How is the structural characterization of this compound validated in experimental settings?
- Methodology : Use NMR spectroscopy to confirm hydrogenation patterns and stereochemistry. For stereoisomers, X-ray crystallography or NOESY experiments resolve spatial arrangements. Cross-validate with HRMS and IR spectroscopy for functional groups .
Q. What are the baseline toxicological parameters for this compound in mammalian models?
- Methodology : Follow systematic review frameworks (e.g., NTP guidelines) to assess acute toxicity via inhalation, oral, or dermal exposure in rodents. Measure outcomes like hepatic/renal effects, body weight changes, and mortality. Use risk-of-bias tools (e.g., Table C-6/C-7) to evaluate study quality .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives impact biological activity?
- Methodology : Synthesize enantiomers (e.g., (2S,4aR,8aR)- vs. (2R,4aS,8aS)-isomers) and compare their pharmacokinetics and binding affinities in cancer cell lines. Use chiral chromatography and molecular docking studies to correlate stereochemistry with activity .
- Case Study : The (1R,8aS)-isomer of a related dihydronaphthalene exhibited 3-fold higher cytotoxicity in MDA-MB-231 cells due to enhanced tubulin binding .
Q. How can contradictions in toxicity data for this compound be resolved?
- Methodology : Apply systematic review criteria (Table C-1) to filter studies by exposure route, species, and outcome. Use GRADE frameworks to assess confidence in evidence and identify confounders (e.g., environmental co-exposures). Reconcile discrepancies via meta-analysis .
- Example : Disparate results in respiratory toxicity may arise from differences in particle size during inhalation studies .
Q. What advanced in vivo models are suitable for studying the environmental persistence of this compound?
- Methodology : Use isotopic labeling (e.g., ¹⁴C-tracers) to track biodegradation in soil/water systems. Pair with GC-MS to quantify metabolites. For ecological impact, employ zebrafish embryos or Daphnia magna models to assess developmental toxicity .
Q. How can environmental monitoring of this compound be optimized in heterogeneous matrices?
- Methodology : Deploy SPE (solid-phase extraction) for water/sediment samples, followed by GC×GC-TOF/MS for high-resolution detection. For air monitoring, use passive samplers with TD-GC/MS to capture volatile degradation products .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for dose-response modeling of this compound toxicity?
- Methodology : Apply benchmark dose (BMD) modeling with PROAST software, using Bayesian hierarchical models to account for interspecies variability. Validate with Akaike’s Information Criterion (AIC) to select optimal fits .
Q. How should researchers design studies to minimize bias in dihydronaphthalene toxicology research?
- Guidelines : Randomize dose allocation, blind outcome assessments, and include sham controls. Use risk-of-bias questionnaires (Table C-6/C-7) to evaluate confounding factors like genetic drift in animal colonies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
